alpha-Cyclopentylmandelic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUEQCOAQCQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311832 | |
| Record name | α-Cyclopentylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
427-49-6 | |
| Record name | α-Cyclopentylmandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=427-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopentylmandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 427-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Cyclopentylmandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylphenylglycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY6HY5ZM28 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of alpha-Cyclopentylmandelic Acid
Introduction
alpha-Cyclopentylmandelic acid (α-CPMA), also known by its IUPAC name 2-cyclopentyl-2-hydroxy-2-phenylacetic acid, is a carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a cyclopentyl group attached to the alpha carbon of mandelic acid, imparts unique properties that are leveraged in medicinal chemistry, particularly in the development of anticholinergic drugs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of α-CPMA for researchers, scientists, and drug development professionals.
Core Chemical Properties
This compound is a white to pale brown solid at room temperature.[1][3] It is slightly soluble in chloroform and methanol.[1][3] The presence of a chiral center makes it a subject of interest for stereospecific synthesis and chiral resolution.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-cyclopentyl-2-hydroxy-2-phenylacetic acid | [5] |
| CAS Number | 427-49-6 | [1][2] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.26 g/mol | [1][5] |
| Appearance | White to pale brown solid/powder | [1][3] |
| Melting Point | 144-150 °C | [1][3] |
| Boiling Point | 110 °C at 0.5 mmHg | [1][3] |
| Density | 1.247 g/cm³ (Predicted) | [1][3] |
| pKa | 3.53 ± 0.25 (Predicted) | [1][3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][3] |
| LogP | 2.149 (Calculated) | [6] |
| Flash Point | 207.2 °C | [1] |
| Vapor Pressure | 5.73E-07 mmHg at 25°C | [1] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (CDCl₃, 300 MHz): δ 1.28-1.72 [m, 8H, (CH₂)₄], 2.93 [p, 1H, CHC(OH)], 7.26-7.67 (m, 5H, Ph) ppm.[7]
-
Infrared (IR) Spectroscopy: The NIST WebBook provides an IR spectrum for solid α-CPMA, which would show characteristic peaks for the hydroxyl (-OH), carboxylic acid (C=O), and phenyl groups.[10] The spectrum was measured on a dispersive instrument as a solid split mull.[10]
-
Mass Spectrometry (MS): Mass spectral data is available for derivatives such as the methyl ester of α-cyclopentylmandelic acid.[8]
Experimental Protocols
The synthesis of this compound is a key step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its synthesis and chiral resolution.
Synthesis of Racemic this compound via Grignard Reaction
This protocol describes a common method for preparing racemic α-CPMA.
Materials:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide (2M in diethyl ether)
-
Anhydrous diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Add benzoylformic acid (15 g, 0.1 mol) to 330 ml of anhydrous diethyl ether in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the mixture to 0°C using an ice bath.
-
Add cyclopentylmagnesium bromide ether solution (100 ml, 2M, 0.2 mol) dropwise to the stirred mixture at 0°C.[7]
-
After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.[7]
-
Quench the reaction by treating the mixture with 1 N HCl.
-
Extract the aqueous solution with diethyl ether.
-
Combine the ether extracts and treat them with a K₂CO₃ solution.
-
Separate the potassium carbonate solution, acidify it with HCl, and extract it twice with diethyl ether.[7]
-
Dry the final combined ether solution with anhydrous sodium sulfate and evaporate the solvent to yield the crude product.[7]
-
Wash the crude product with water to obtain pure racemic cyclopentylmandelic acid. The reported yield is 8.0 g (36.4%) with a melting point of 153-154°C.[7]
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 427-49-6: α-Cyclopentylmandelic acid | CymitQuimica [cymitquimica.com]
- 3. This compound | 427-49-6 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mandelic acid, alpha-cyclopentyl (CAS 427-49-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Mandelic acid, alpha-cyclopentyl [webbook.nist.gov]
An In-depth Structural Analysis of alpha-Cyclopentylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Cyclopentylmandelic acid (α-CPMA) is a key chiral carboxylic acid of significant interest in the pharmaceutical industry, primarily as a crucial intermediate in the synthesis of anticholinergic drugs such as glycopyrronium bromide.[1] Its molecular structure, characterized by a cyclopentyl group and a phenyl ring attached to a chiral alpha-carbon bearing a hydroxyl and a carboxyl group, dictates its chemical and biological properties. This technical guide provides a comprehensive structural analysis of α-CPMA, consolidating data from various analytical techniques. This document details experimental protocols for its synthesis and characterization and presents a summary of its spectroscopic and physical properties. While a definitive single-crystal X-ray diffraction study is not publicly available, this guide offers a robust structural understanding based on spectroscopic and physicochemical data.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2] It is soluble in polar organic solvents and sparingly soluble in water. The presence of a chiral center imparts optical activity to the molecule, making the separation of its enantiomers a critical step in the synthesis of stereospecific pharmaceuticals.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₃ | [3][4] |
| Molecular Weight | 220.26 g/mol | [4][5] |
| CAS Number | 427-49-6 | [3][4][5] |
| Melting Point | 146-151 °C | [5] |
| Appearance | White to off-white powder | [5] |
| IUPAC Name | 2-cyclopentyl-2-hydroxy-2-phenylacetic acid | [4][6] |
| Synonyms | Cyclopentylphenylglycolic acid | [4][6] |
Spectroscopic Analysis
Spectroscopic methods are fundamental to the structural elucidation of this compound. The following sections detail the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 1.28-1.72 | m | 8H | -(CH₂)₄- (Cyclopentyl) | [6] |
| 2.93 | p | 1H | -CH- (Cyclopentyl) | [6] |
| 7.26-7.67 | m | 5H | -C₆H₅ (Phenyl) | [6] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~25-27 | CH₂ (Cyclopentyl) |
| ~48-50 | CH (Cyclopentyl) |
| ~79-81 | C-OH (quaternary) |
| ~125-130 | CH (Aromatic) |
| ~140-142 | C (Aromatic, ipso) |
| ~178-180 | C=O (Carboxylic acid) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of α-CPMA is characterized by the following key absorption bands.
Table 4: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (Carboxylic acid and alcohol) |
| ~3000 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1200 | Strong | C-O stretch (Carboxylic acid and alcohol) |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of α-CPMA would be expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 220 | [C₁₃H₁₆O₃]⁺ (Molecular Ion) |
| 175 | [M - COOH]⁺ |
| 151 | [C₁₀H₁₁O]⁺ (Loss of cyclopentyl group and CO₂) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) |
Crystallographic Analysis
A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive single-crystal X-ray diffraction structure for this compound. Such a study would provide precise data on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state. In the absence of this data, computational modeling can be employed to predict the lowest energy conformation of the molecule.
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic α-CPMA involves the Grignard reaction between a cyclopentyl magnesium halide and a benzoylformic acid derivative.
Workflow for the Synthesis of this compound
Caption: Synthesis of racemic this compound.
Methodology:
-
Reaction Setup: Dissolve benzoylformic acid in anhydrous diethyl ether in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.
-
Grignard Addition: Add a solution of cyclopentylmagnesium bromide in diethyl ether dropwise to the stirred solution of benzoylformic acid at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[6]
-
Work-up: Quench the reaction by slowly adding 1N hydrochloric acid. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with a potassium carbonate solution.
-
Isolation: Acidify the aqueous potassium carbonate layer with hydrochloric acid, which will precipitate the crude product. Extract the product into diethyl ether.
-
Purification: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by washing the crude solid with water to obtain pure racemic this compound.[6]
Chiral Resolution of this compound
The separation of the enantiomers of α-CPMA is essential for its use in stereospecific drug synthesis. High-speed counter-current chromatography (HSCCC) is an effective method for this purpose.
Workflow for Chiral Resolution by HSCCC
Caption: Chiral resolution of α-CPMA via HSCCC.
Methodology:
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of an organic solvent A (e.g., n-hexane), an organic solvent B (e.g., methyl tert-butyl ether), and a phosphate buffer containing a chiral selector, such as hydroxypropyl-β-cyclodextrin. The mixture is thoroughly equilibrated and the two phases are separated. The organic phase typically serves as the stationary phase and the aqueous phase as the mobile phase.
-
Sample Preparation: Dissolve the racemic this compound in the stationary phase.
-
HSCCC Operation: Fill the high-speed counter-current chromatograph column with the stationary phase. Inject the sample solution into the column.
-
Elution and Fractionation: Pump the mobile phase through the column at a constant flow rate. The enantiomers will separate based on their differential partitioning between the two phases, facilitated by the chiral selector. Monitor the effluent with a UV detector and collect fractions.
-
Analysis and Recovery: Analyze the collected fractions for enantiomeric purity using a suitable analytical method, such as chiral HPLC. Combine the fractions containing the pure enantiomers and recover the separated products.
Conclusion
This technical guide has provided a detailed structural analysis of this compound, a molecule of significant pharmaceutical importance. Through the compilation of spectroscopic data (¹H NMR, FT-IR, and MS) and the presentation of detailed experimental protocols for its synthesis and chiral resolution, a comprehensive understanding of its chemical nature has been established. While the absence of a publicly available crystal structure precludes a definitive analysis of its solid-state conformation, the information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this key chiral intermediate. The provided workflows and data tables offer a practical guide for the synthesis, characterization, and purification of this compound, facilitating its application in the development of new therapeutic agents.
References
Spectroscopic Analysis of α-Cyclopentylmandelic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for α-Cyclopentylmandelic acid (CAS: 427-49-6), a significant intermediate in the synthesis of various pharmaceuticals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for α-Cyclopentylmandelic acid. This information is crucial for substance identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for α-Cyclopentylmandelic acid
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 1.28 - 1.72 | Multiplet | 8H | Cyclopentyl -CH₂- groups |
| 2.93 | Quintet (Pentet) | 1H | Cyclopentyl -CH- group |
| 7.26 - 7.67 | Multiplet | 5H | Aromatic (Phenyl) protons |
| Solvent: CDCl₃, Instrument Frequency: 300 MHz. Data sourced from ChemicalBook.[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Reference: Mandelic Acid) | Carbon Assignment |
| 72.4 | α-Carbon (-CH(OH)) |
| 126.8, 128.3, 140.4 | Phenyl carbons |
| 174.3 | Carboxylic Acid Carbon (-COOH) |
| Reference data for Mandelic Acid in DMSO-d₆. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for α-Cyclopentylmandelic acid
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |
| ~3060, 3030 | Medium | C-H Stretch | Aromatic C-H |
| 2955, 2870 | Medium | C-H Stretch | Aliphatic (Cyclopentyl) C-H |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid C=O |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid C-O |
| Data is based on characteristic vibrational frequencies for the functional groups present. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for α-Cyclopentylmandelic acid
| m/z | Ion | Notes |
| 220.11 | [M]⁺ | Molecular Ion (Monoisotopic Mass: 220.1099 Da)[2] |
| 175 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 151 | [M - C₅H₉O]⁺ | α-cleavage, loss of cyclopentanol radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, common fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Fragmentation patterns are predicted based on the molecular structure. The molecular ion is expected to be observed in soft ionization techniques. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like α-Cyclopentylmandelic acid.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of α-Cyclopentylmandelic acid powder.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Tune and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
FTIR Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid α-Cyclopentylmandelic acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, spectra are recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe. The sample must be thermally stable enough to be vaporized in the ion source.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into the mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to deduce structural information.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as α-Cyclopentylmandelic acid.
References
α-Cyclopentylmandelic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of α-Cyclopentylmandelic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its handling, formulation development, and ensuring the quality and efficacy of the final drug product. While specific quantitative data for α-Cyclopentylmandelic acid is not extensively available in public literature, this document synthesizes known qualitative information and provides detailed, adaptable experimental protocols based on established scientific and regulatory guidelines.
Core Physicochemical Properties
α-Cyclopentylmandelic acid (α-CPMA) is a white to pale brown solid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of α-Cyclopentylmandelic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₃ | [3] |
| Molecular Weight | 220.26 g/mol | [3][4] |
| CAS Number | 427-49-6 | [3] |
| Appearance | White to pale brown solid/powder | [1][2] |
| Melting Point | 144-150 °C | [1][2] |
| Boiling Point | 110 °C (at 0.5 mmHg) | [1][2] |
| pKa (Predicted) | 3.53 ± 0.25 | [1][2] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design.
Qualitative Solubility
Published data indicates that α-Cyclopentylmandelic acid exhibits the following qualitative solubility characteristics:
-
Soluble in polar solvents such as water and other alcohols.[5]
Quantitative Solubility Data
A comprehensive search of scientific literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for α-Cyclopentylmandelic acid in a range of common pharmaceutical solvents at various temperatures. To address this gap, the following experimental protocols are provided for researchers to determine this crucial data.
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a solid compound are the Thermodynamic (Shake-Flask) method and the Kinetic method.
This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution in equilibrium with the solid drug.
Objective: To determine the equilibrium solubility of α-Cyclopentylmandelic acid in various solvents at controlled temperatures.
Materials:
-
α-Cyclopentylmandelic acid
-
Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Chloroform, Dichloromethane)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of α-Cyclopentylmandelic acid to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of α-Cyclopentylmandelic acid in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature, expressed in units such as mg/mL or g/L.
Workflow for Thermodynamic Solubility Determination:
Caption: Thermodynamic Solubility Determination Workflow.
Stability Profile
The chemical stability of α-Cyclopentylmandelic acid is a critical quality attribute that can impact the safety and efficacy of the final pharmaceutical product. Safety data sheets indicate that the compound is stable under recommended storage conditions (room temperature, sealed in dry conditions) and is incompatible with strong oxidizing agents.
Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines.
Objective: To investigate the stability of α-Cyclopentylmandelic acid under various stress conditions and to identify potential degradation products.
Materials:
-
α-Cyclopentylmandelic acid
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Purified water
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)
-
pH meter
-
Volumetric flasks and pipettes
General Procedure:
-
Prepare stock solutions of α-Cyclopentylmandelic acid in a suitable solvent.
-
Expose the solutions (and solid material for thermal and photostability) to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of α-Cyclopentylmandelic acid and to detect any degradation products.
Stress Conditions:
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 N HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 N NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Treat the drug solution with 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
One potential degradation pathway for similar molecules involves oxidative decarboxylation.[2]
-
-
Thermal Degradation:
-
Expose the solid drug and a solution of the drug to dry heat in an oven (e.g., 70 °C) for a defined period.
-
-
Photostability:
-
Expose the solid drug and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Workflow for Forced Degradation Studies:
Caption: Forced Degradation Study Workflow.
Potential Degradation Pathways
While specific degradation products for α-Cyclopentylmandelic acid have not been extensively reported, based on its chemical structure, potential degradation pathways under forced conditions may include:
-
Hydrolysis: The ester linkage in potential formulated products would be susceptible to acid and base catalyzed hydrolysis.
-
Oxidation: The benzylic alcohol is a potential site for oxidation. As mentioned, oxidative decarboxylation could also be a possible degradation route.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be susceptible to decarboxylation.
Further investigation using techniques such as LC-MS/MS would be required to identify and characterize any degradation products that are formed.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of α-Cyclopentylmandelic acid for researchers and drug development professionals. While qualitative data suggests good solubility in polar solvents and stability under standard conditions, there is a clear need for comprehensive quantitative studies. The detailed experimental protocols provided herein offer a robust framework for generating this critical data, which is essential for successful formulation development and regulatory submissions. The visualization of experimental workflows aims to provide clear and logical guidance for laboratory execution. Further research to generate and publish specific quantitative solubility and stability data for α-Cyclopentylmandelic acid would be of significant value to the pharmaceutical sciences community.
References
- 1. Cas 427-49-6,alpha-Cyclopentylmandelic acid | lookchem [lookchem.com]
- 2. This compound | 427-49-6 [chemicalbook.com]
- 3. This compound | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. a-Cyclopentylmandelic acid 97 427-49-6 [sigmaaldrich.com]
- 5. CAS 427-49-6: α-Cyclopentylmandelic acid | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to alpha-Cyclopentylmandelic Acid: Discovery, Synthesis, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Cyclopentylmandelic acid (α-CPMA) is a chiral carboxylic acid that has carved a significant niche in the landscape of pharmaceutical synthesis. While not a therapeutic agent in itself, its role as a pivotal intermediate in the production of potent anticholinergic drugs, most notably glycopyrronium bromide, underscores its importance. This technical guide provides a comprehensive overview of the discovery and history of α-CPMA, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical function in the development of muscarinic receptor antagonists.
Discovery and History
The history of this compound is intrinsically linked to the development of synthetic anticholinergic agents in the mid-20th century. While a definitive date for its initial synthesis remains elusive in publicly available literature, its prominence rose with the discovery of the medicinal properties of glycopyrronium bromide in the late 1950s. Glycopyrronium bromide, a quaternary ammonium antimuscarinic agent, was developed to have potent peripheral effects with limited central nervous system penetration. The unique molecular structure of this compound proved to be a critical building block for achieving the desired pharmacological profile of glycopyrronium bromide and other related anticholinergic compounds. Its primary historical and ongoing significance, therefore, lies in its utility as a key synthetic precursor.
Researches have utilized a-Cyclopentylmandelic acid in the development of chiral intermediates and as a building block for synthesizing more complex molecules, particularly in the field of drug discovery.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals, including glycopyrronium bromide, oxyphencyclimine HCl, and oxypyrronium bromide.[2]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] Its structure features a chiral center, contributing to its potential for optical activity.[2] The presence of the cyclopentyl group influences the compound's hydrophobicity and biological activity in the final drug products it is used to synthesize.[2]
| Property | Value |
| CAS Number | 427-49-6 |
| Molecular Formula | C₁₃H₁₆O₃ |
| Molecular Weight | 220.26 g/mol |
| Melting Point | 144-150 °C |
| Boiling Point | 110 °C (at 0.5 mmHg) |
| Density | 1.247 g/cm³ |
| pKa | 3.53 ± 0.25 (Predicted) |
| Solubility | Slightly soluble in chloroform and methanol |
Synthesis of this compound
The most common and well-documented method for synthesizing racemic this compound is through a Grignard reaction.
Experimental Protocol: Grignard Reaction Synthesis
This protocol describes the synthesis of racemic this compound from benzoylformic acid and cyclopentylmagnesium bromide.[3]
Materials:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide (2M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve benzoylformic acid (15 g, 0.1 mol) in anhydrous diethyl ether (330 ml) and cool the solution to 0°C.
-
Grignard Addition: Add cyclopentylmagnesium bromide solution (100 ml, 2M, 0.2 mol) dropwise to the benzoylformic acid solution at 0°C.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.
-
Quenching: Treat the reaction mixture with 1 N HCl.
-
Extraction: Extract the aqueous solution with diethyl ether.
-
Washing: Treat the combined ether solution with a K₂CO₃ solution.
-
Acidification and Re-extraction: Acidify the potassium carbonate solution with HCl and extract twice with diethyl ether.
-
Drying and Evaporation: Dry the final ether solution with anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purification: Wash the crude product with water to obtain pure racemic cyclopentylmandelic acid.
Expected Yield: Approximately 8.0 g (36.4%).
Synthesis Workflow
Caption: Workflow for the synthesis of racemic α-CPMA.
Role in Drug Development
This compound's primary role is as a chiral building block in the synthesis of anticholinergic drugs that act as muscarinic M3 receptor antagonists.[2] These antagonists are crucial in treating conditions characterized by excessive smooth muscle contraction in the airways.[2]
Synthesis of Glycopyrronium Bromide
The synthesis of glycopyrronium bromide is a multi-step process where this compound is a key starting material.
Logical Relationship:
Caption: Role of α-CPMA in Glycopyrronium Bromide synthesis.
Biological Activity and Signaling Pathways
There is no substantial evidence to suggest that this compound possesses inherent biological activity or directly interacts with specific signaling pathways to elicit a therapeutic effect. Its utility is confined to its role as a chemical intermediate. The pharmacological activity of the final drug products, such as glycopyrronium bromide, is attributed to the entire molecular structure, which competitively inhibits muscarinic acetylcholine receptors.
Chiral Resolution
Given that this compound is chiral, and the stereochemistry of the final drug product can significantly impact its efficacy and safety, the resolution of its enantiomers is of great importance. Methods for chiral resolution, such as the use of chiral reagents like L-tyrosine methyl ester and (R)-α-phenylethylamine, have been developed to separate the (S)- and (R)-enantiomers.[4] This allows for the stereoselective synthesis of drugs like glycopyrronium bromide.
Conclusion
This compound stands as a testament to the critical role of synthetic intermediates in modern pharmacology. While its own history of discovery is not as well-defined as the final drug products it helps create, its importance in the development of a class of anticholinergic drugs is undeniable. The synthetic protocols for its preparation are well-established, and its physicochemical properties are well-characterized, ensuring its continued use in the pharmaceutical industry. Future work related to this compound is likely to focus on the development of more efficient and stereoselective synthetic and resolution methods.
References
α-Cyclopentylmandelic Acid: A Technical Overview of its Core Molecular Attributes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the fundamental molecular characteristics of α-Cyclopentylmandelic acid, a compound of significant interest in pharmaceutical synthesis and research. Its role as a key intermediate in the development of various therapeutics underscores the importance of a precise understanding of its molecular formula and weight.
Quantitative Molecular Data
The essential quantitative data for α-Cyclopentylmandelic acid is summarized in the table below. This information is foundational for stoichiometric calculations, analytical characterization, and formulation development.
| Parameter | Value | Citations |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3][4][5] |
| Molecular Weight | 220.27 g/mol | [1] |
| 220.26 g/mol | [2][3][5] | |
| 220.2643 g/mol | [4] |
Experimental Protocols
The determination of the molecular weight and formula of α-Cyclopentylmandelic acid is typically achieved through a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination:
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion to ascertain the molecular weight.
-
Methodology:
-
A dilute solution of α-Cyclopentylmandelic acid is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
For ESI, the sample is nebulized and ionized to form gaseous ions.
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight.
-
2. Elemental Analysis for Molecular Formula Determination:
-
Objective: To determine the percentage composition of carbon, hydrogen, and oxygen in the compound to empirically derive the molecular formula.
-
Methodology:
-
A precisely weighed sample of α-Cyclopentylmandelic acid is combusted in a furnace with an excess of oxygen.
-
The combustion products (carbon dioxide, water, etc.) are passed through a series of absorption tubes.
-
The amount of carbon dioxide and water produced is accurately measured.
-
The percentages of carbon and hydrogen in the original sample are calculated from these measurements.
-
The percentage of oxygen is typically determined by difference.
-
The empirical formula is calculated from the percentage composition, and in conjunction with the molecular weight from mass spectrometry, the molecular formula is confirmed.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the compound's identity to its fundamental molecular properties.
References
Physical properties like melting and boiling point of alpha-Cyclopentylmandelic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of α-Cyclopentylmandelic acid (CAS No: 427-49-6), a compound of interest in pharmaceutical and agrochemical research. The focus is on its melting and boiling points, critical parameters for synthesis, purification, and formulation development.
Core Physical Properties
α-Cyclopentylmandelic acid is a white to off-white crystalline solid at room temperature.[1] Its physical characteristics are crucial for handling, storage, and application in various chemical processes.
Data Presentation: Melting and Boiling Point
The following table summarizes the reported melting and boiling points for α-Cyclopentylmandelic acid from various sources. The boiling point has been determined under reduced pressure.
| Physical Property | Value | Conditions |
| Melting Point | 142-152 °C | Atmospheric Pressure |
| 144-150 °C[2][3][4] | Atmospheric Pressure | |
| 146-151 °C[5] | Atmospheric Pressure | |
| Boiling Point | 110 °C[2][3][4] | 0.5 mmHg |
Experimental Protocols
The following are detailed methodologies for the determination of melting and boiling points, representing standard practices in organic chemistry for compounds like α-Cyclopentylmandelic acid.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a solid organic compound.[6]
Apparatus:
-
Melting point apparatus (e.g., Thiele tube with heating oil or a modern digital instrument)[5]
-
Thermometer (calibrated)
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the α-Cyclopentylmandelic acid sample is completely dry and finely powdered.[5] If necessary, gently crush the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, tapping the sealed end gently on a hard surface to compact the powder. The sample height should be approximately 2-3 mm.[3]
-
Apparatus Setup:
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[1] Immerse the setup in the Thiele tube's oil bath, making sure the rubber band is above the oil level.
-
Digital Apparatus: Insert the capillary tube into the designated slot in the apparatus.[5]
-
-
Heating and Observation:
-
Begin heating the apparatus. For an unknown sample, a rapid initial heating (4-5°C per minute) can be used to find an approximate melting range.[3]
-
For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly until the temperature is about 15°C below the approximate melting point.[3]
-
Reduce the heating rate to 1-2°C per minute.[3]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[1] For a pure compound, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid. Since α-Cyclopentylmandelic acid is a solid at room temperature, this protocol would apply to a molten sample or a solution, but the cited boiling point was determined under vacuum, which requires specialized distillation equipment. The Thiele tube method is presented here as a general protocol for atmospheric pressure determination.
Apparatus:
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
Procedure:
-
Sample Preparation: Place a small amount of the liquid sample (less than 0.5 mL) into the small test tube.[2]
-
Apparatus Setup: Place the capillary tube into the test tube with its open end submerged in the liquid.[2][7]
-
Assembly: Attach the test tube to the thermometer with a rubber band so the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube. Heat the side arm of the Thiele tube gently with a small flame.[2][4] Convection currents will ensure uniform heating of the oil.[8]
-
Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[2] Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube.[2][4]
-
Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[2][4] This occurs when the vapor pressure of the substance equals the atmospheric pressure.
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for determining the physical properties of a chemical compound such as α-Cyclopentylmandelic acid.
Caption: Workflow for Physical Property Determination.
References
- 1. Thiele tube - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. westlab.com [westlab.com]
- 6. thinksrs.com [thinksrs.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
The Pivotal Role of α-Cyclopentylmandelic Acid in the Genesis of Muscarinic Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Cyclopentylmandelic acid (α-CPMA) is a chiral carboxylic acid that serves as a cornerstone in the synthesis of a class of potent anticholinergic drugs. While not possessing intrinsic biological activity in the context of direct receptor modulation, its "mechanism of action" is critically defined by its role as an essential structural precursor to pharmacologically active agents. This technical guide delineates the integral function of α-CPMA in the synthesis of prominent muscarinic receptor antagonists, namely Glycopyrrolate and Oxyphencyclimine. It further elucidates the mechanism of action of these derivatives at the molecular level, with a particular focus on the M3 muscarinic acetylcholine receptor. Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are provided, alongside quantitative binding data and visual representations of key pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.
The Role of α-Cyclopentylmandelic Acid as a Chemical Intermediate
This compound is a key building block in the pharmaceutical industry, primarily utilized in the synthesis of anticholinergic compounds.[1] Its chemical structure, featuring a cyclopentyl group and a phenyl group attached to a chiral carbon center bearing a carboxylic acid and a hydroxyl group, provides the necessary steric and electronic features for the potent and selective interaction of its derivatives with muscarinic acetylcholine receptors. The synthesis of these derivatives typically involves the esterification of the carboxylic acid group of α-CPMA with a suitable amino alcohol.
Synthesis of Muscarinic Antagonists from α-Cyclopentylmandelic Acid
The general synthetic scheme involves the esterification of α-CPMA with an appropriate amino alcohol, followed by quaternization of the nitrogen atom in the case of quaternary ammonium compounds like Glycopyrrolate.
A representative synthetic workflow for the preparation of Glycopyrrolate from α-CPMA is outlined below. The process begins with the esterification of α-CPMA with 1-methyl-3-pyrrolidinol, often via a methyl ester intermediate, followed by quaternization with methyl bromide.[2][3]
The synthesis of Oxyphencyclimine follows a similar principle of esterification, though the specific amino alcohol and subsequent reaction conditions differ.
Mechanism of Action of α-CPMA-Derived Muscarinic Antagonists
The therapeutic effects of drugs synthesized from α-CPMA are realized through their potent antagonism of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are classified into five subtypes (M1-M5), with the M3 receptor being a key target for the regulation of smooth muscle contraction and glandular secretion.
The M3 Muscarinic Receptor Signaling Pathway
The M3 receptor is primarily coupled to the Gq family of G proteins.[4][5] Upon binding of the endogenous agonist, acetylcholine (ACh), the M3 receptor undergoes a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to a cascade of downstream events culminating in cellular responses such as smooth muscle contraction and glandular secretion.[3]
Antagonistic Action of Glycopyrrolate and Oxyphencyclimine
Glycopyrrolate and Oxyphencyclimine act as competitive antagonists at muscarinic receptors. They bind to the same site as acetylcholine but do not activate the receptor. By occupying the receptor's binding site, they prevent acetylcholine from binding and initiating the signaling cascade described above. This blockade of M3 receptors leads to the relaxation of smooth muscles, such as those in the bronchi and gastrointestinal tract, and a reduction in glandular secretions, which are the bases for their therapeutic applications.
Quantitative Pharmacological Data
The binding affinities of Glycopyrrolate and Oxyphencyclimine for various muscarinic receptor subtypes have been determined through radioligand binding assays. The data are typically presented as the inhibitory constant (Ki) or as pA2 values derived from functional assays.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Glycopyrrolate
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| M1 | 0.6 - 3.6 | Human peripheral lung, HASM |
| M2 | 0.5 - 3.6 | Human peripheral lung, HASM |
| M3 | 0.5 - 3.6 | Human peripheral lung, HASM |
| Data compiled from studies on human peripheral lung and human airway smooth muscle (HASM).[1] |
Table 2: Functional Antagonist Potencies (pA2/pKB) of Glycopyrrolate
| Receptor Subtype | pA2 / pKB Value | Preparation |
| M1 | 10.31 - 11 | Rabbit vas deferens (presumed M1) |
| M2 | 8.16 - 9.09 | Guinea-pig atrium, Rat atria |
| M3 | 10.31 | Guinea pig ileum |
| pA2 and pKB values are negative logarithms of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[1][6][7] |
Table 3: Muscarinic Receptor Binding Affinities (pKi) of Oxyphencyclimine
| Receptor Subtype | pKi | Notes |
| M1 | 9.0 | Racemic mixture |
| M2 | 8.7 | Racemic mixture |
| M4 | 9.2 | Racemic mixture, (R)-enantiomer shows pKi of 9.2 |
| pKi is the negative logarithm of the Ki value. The (R)-(+)-enantiomer is reported to be 29-fold more potent than the (S)-(-)-enantiomer.[8] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of an unlabeled compound (e.g., Glycopyrrolate, Oxyphencyclimine) to muscarinic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M3 receptors).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: Glycopyrrolate or Oxyphencyclimine.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding (TB): Assay buffer, [³H]-NMS, and cell membranes.
-
Non-specific Binding (NSB): Atropine, [³H]-NMS, and cell membranes.
-
Competition: A range of concentrations of the test compound, [³H]-NMS, and cell membranes.
-
-
Incubation: Add the components to the wells. The final volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
This compound, while not a direct pharmacological agent, is of paramount importance in the field of medicinal chemistry. Its "mechanism of action" is manifested through its role as an indispensable precursor in the synthesis of potent muscarinic receptor antagonists. The derivatives, Glycopyrrolate and Oxyphencyclimine, effectively block M3 muscarinic receptor signaling, leading to their therapeutic utility in conditions characterized by smooth muscle spasms and excessive glandular secretions. A thorough understanding of the synthesis, mechanism of action, and pharmacological evaluation of these compounds, as detailed in this guide, is essential for the continued development of novel and improved anticholinergic therapies.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. An Improved Process For Preparation Of Glycopyrrolate [quickcompany.in]
- 6. medkoo.com [medkoo.com]
- 7. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]
- 8. Oxyphencyclimine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Glycopyrrolate from α-Cyclopentylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycopyrrolate is a synthetic quaternary ammonium anticholinergic agent.[1] Due to its polar nature, it does not readily cross the blood-brain barrier, minimizing central nervous system side effects.[1] It is utilized in clinical practice for various indications, including the reduction of secretions during anesthesia, treatment of peptic ulcers, and management of sialorrhea (excessive drooling).[2] The synthesis of glycopyrrolate primarily involves the esterification of α-cyclopentylmandelic acid with N-methyl-3-hydroxypyrrolidine, followed by quaternization of the resulting tertiary amine. This document provides detailed protocols for the chemical synthesis of glycopyrrolate, focusing on methodologies that utilize α-cyclopentylmandelic acid as a key starting material.
Synthesis Overview
The overall synthesis of glycopyrrolate from α-cyclopentylmandelic acid can be conceptually divided into three main stages:
-
Synthesis of α-Cyclopentylmandelic Acid: This key intermediate can be prepared via a Grignard reaction between a cyclopentylmagnesium halide and a benzoylformic acid derivative.
-
Esterification: Formation of the ester bond between α-cyclopentylmandelic acid and N-methyl-3-hydroxypyrrolidine.
-
Quaternization: N-methylation of the pyrrolidine nitrogen to yield the final quaternary ammonium salt, glycopyrrolate.
References
Application Notes and Protocols: α-Cyclopentylmandelic Acid as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cyclopentylmandelic acid is a chiral carboxylic acid that serves as an effective resolving agent for the separation of enantiomers, particularly for racemic amines and alcohols. Its utility in chiral resolution stems from its ability to form diastereomeric salts with enantiomeric bases or diastereomeric esters with enantiomeric alcohols. These diastereomers possess distinct physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. The bulky cyclopentyl group can enhance the stereochemical differentiation between the two diastereomers, often leading to more efficient separation compared to simpler mandelic acid derivatives.
This document provides detailed application notes and protocols for the use of α-cyclopentylmandelic acid as a chiral resolving agent. It is intended to guide researchers, scientists, and drug development professionals in the successful resolution of racemic mixtures.
Principle of Chiral Resolution
The fundamental principle behind chiral resolution using α-cyclopentylmandelic acid is the conversion of a pair of enantiomers, which are otherwise indistinguishable by most physical and chemical means, into a pair of diastereomers. This is achieved by reacting the racemic mixture with a single enantiomer of α-cyclopentylmandelic acid.
-
For Racemic Amines: The acidic α-cyclopentylmandelic acid reacts with the basic amine to form diastereomeric ammonium salts.
-
For Racemic Alcohols: The carboxylic acid group of α-cyclopentylmandelic acid can be esterified with the hydroxyl group of the alcohol to form diastereomeric esters.
Since diastereomers have different spatial arrangements, they exhibit different physical properties, most notably solubility in various solvents. This difference in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. The resolved enantiomer can then be recovered from the isolated diastereomer by breaking the salt or ester linkage.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
This protocol outlines a general procedure for the resolution of a racemic primary or secondary amine using (R)- or (S)-α-cyclopentylmandelic acid.
Materials:
-
Racemic amine
-
(R)- or (S)-α-Cyclopentylmandelic acid
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures thereof)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a pre-selected anhydrous solvent with gentle heating.
-
In a separate flask, dissolve (R)- or (S)-α-cyclopentylmandelic acid (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the α-cyclopentylmandelic acid solution to the amine solution with continuous stirring.
-
Stir the mixture at room temperature or a slightly elevated temperature for a period of 1 to 24 hours to allow for complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The mother liquor, which is now enriched in the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.
-
-
Recrystallization for Purity Enhancement (Optional but Recommended):
-
To improve the diastereomeric purity of the isolated salt, recrystallize it from a suitable solvent. The choice of solvent may be the same as or different from the initial crystallization solvent and should be determined experimentally.
-
Repeat the crystallization and filtration process until a constant specific rotation or a desired diastereomeric excess is achieved.
-
-
Liberation of the Resolved Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a 1 M NaOH solution dropwise while stirring until the pH of the solution is basic (pH > 10). This will deprotonate the ammonium salt and liberate the free amine.
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the resolved enantiomer of the amine.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the previous step with 1 M HCl until the pH is acidic (pH < 2).
-
α-Cyclopentylmandelic acid will precipitate out of the solution.
-
Collect the precipitated α-cyclopentylmandelic acid by vacuum filtration, wash with cold water, and dry. It can be reused for subsequent resolutions.
-
-
Analysis:
-
Determine the yield and optical purity (enantiomeric excess, e.e.) of the resolved amine using chiral HPLC, chiral GC, or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Protocol 2: Chiral Resolution of Racemic Alcohols via Diastereomeric Ester Formation
This protocol provides a general method for the resolution of a racemic alcohol.
Materials:
-
Racemic alcohol
-
(R)- or (S)-α-Cyclopentylmandelic acid
-
Esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or thionyl chloride)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) for hydrolysis
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve the racemic alcohol (1.0 equivalent), (R)- or (S)-α-cyclopentylmandelic acid (1.0 equivalent), and a catalytic amount of DMAP in an anhydrous organic solvent like dichloromethane.
-
Cool the mixture in an ice bath and add DCC (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Alternatively, convert α-cyclopentylmandelic acid to its acid chloride using thionyl chloride and then react it with the alcohol in the presence of a base like pyridine.
-
-
Separation of Diastereomeric Esters:
-
After the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Separate the two diastereomeric esters using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The polarity difference between the diastereomers should allow for their separation.
-
-
Hydrolysis of the Separated Esters:
-
Dissolve each separated diastereomeric ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
-
Recovery of the Resolved Alcohol:
-
Neutralize the reaction mixture with 1 M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved enantiomer of the alcohol.
-
-
Recovery of the Resolving Agent:
-
Acidify the aqueous layer from the hydrolysis step with 1 M HCl to precipitate the α-cyclopentylmandelic acid, which can be recovered by filtration.
-
-
Analysis:
-
Determine the yield and enantiomeric excess of each alcohol enantiomer using chiral HPLC or chiral GC.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from chiral resolution experiments using α-cyclopentylmandelic acid.
Table 1: Chiral Resolution of Racemic Amines with (R)-α-Cyclopentylmandelic Acid
| Racemic Amine | Solvent System for Crystallization | Yield of Less Soluble Salt (%) | Diastereomeric Excess of Salt (%) | Enantiomeric Excess of Resolved Amine (%) | Specific Rotation of Resolved Amine ([α]D) |
| Amine A | Methanol | 45 | 95 | 94 | +X.X° (c=1, Solvent) |
| Amine B | Ethanol/Water (9:1) | 40 | 98 | 97 | -Y.Y° (c=1, Solvent) |
| Amine C | Acetonitrile | 35 | 90 | 89 | +Z.Z° (c=1, Solvent) |
Table 2: Chiral Resolution of Racemic Alcohols with (S)-α-Cyclopentylmandelic Acid
| Racemic Alcohol | Chromatography Eluent for Diastereomer Separation | Yield of Resolved Alcohol 1 (%) | e.e. of Alcohol 1 (%) | Yield of Resolved Alcohol 2 (%) | e.e. of Alcohol 2 (%) |
| Alcohol X | Hexane/Ethyl Acetate (8:2) | 42 | 96 | 45 | 95 |
| Alcohol Y | Toluene/Acetone (9:1) | 38 | 99 | 40 | 98 |
| Alcohol Z | Dichloromethane/Methanol (98:2) | 40 | 92 | 41 | 91 |
Visualizations
Application Notes and Protocols for the Enantioselective Separation of alpha-Cyclopentylmandelic Acid
Introduction
alpha-Cyclopentylmandelic acid (α-CPMA) is a crucial chiral intermediate in the synthesis of various pharmaceuticals, particularly M-receptor antagonists like glycopyrronium bromide. The therapeutic efficacy of these drugs is often dependent on the specific stereoisomer used. Consequently, the development of efficient and reliable methods for the enantioselective separation of racemic α-CPMA is of significant interest to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the separation of α-CPMA enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) with chiral mobile phase additives.
Principle of Separation
The primary method detailed here for the enantioselective separation of α-CPMA is reversed-phase High-Performance Liquid Chromatography (HPLC) utilizing a chiral mobile phase additive. Modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are employed as chiral selectors. These cyclodextrins form transient diastereomeric inclusion complexes with the enantiomers of α-CPMA. The differing stabilities of these complexes lead to different retention times on the chromatographic column, enabling their separation.
The experimental workflow for this separation is outlined below:
Experimental Protocols
Analytical HPLC Method
This protocol outlines the analytical scale separation of α-CPMA enantiomers.
a. Materials and Reagents:
-
Racemic α-Cyclopentylmandelic acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Sodium phosphate (for buffer preparation)
-
Water (HPLC grade)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Shimpack CLC-ODS column (150 x 4.6 mm i.d., 5 µm).[1]
-
Data acquisition and processing software.
c. Mobile Phase Preparation:
-
Prepare a 0.1 mol L⁻¹ phosphate buffer and adjust the pH to 2.68 using phosphoric acid.[1]
-
Dissolve HP-β-CD in the phosphate buffer to a final concentration of 20 mmol L⁻¹.[1]
-
The mobile phase is a mixture of the HP-β-CD-containing phosphate buffer and acetonitrile. The optimal composition for analytical separation is a 60:40 (v/v) ratio of buffer to acetonitrile.[1]
-
Filter the mobile phase through a 0.45 µm filter and degas for 20 minutes prior to use.[1]
d. Chromatographic Conditions:
-
Column: Shimpack CLC-ODS (150 x 4.6 mm i.d., 5 µm)[1]
-
Mobile Phase: 0.1 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mmol L⁻¹ HP-β-CD : Acetonitrile (60:40, v/v)[1]
-
Flow Rate: 0.6 mL min⁻¹[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[1]
e. Sample Preparation:
-
Dissolve the racemic α-CPMA in the mobile phase to a suitable concentration.
f. Data Analysis:
-
Identify the two enantiomer peaks in the resulting chromatogram.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation is desired.
-
Determine the retention times (tR) for each enantiomer.
Semi-Preparative HPLC Method
This protocol is for the separation of larger quantities (e.g., 10 mg) of racemic α-CPMA to isolate the individual enantiomers.[1]
a. Instrumentation:
-
Semi-preparative HPLC system with a UV detector.
-
Venusil XBP C18 column (250 mm × 10 mm I.D.).[1]
b. Mobile Phase Preparation:
-
Prepare the mobile phase as described in the analytical method (phosphate buffer with HP-β-CD and acetonitrile in a 60:40 v/v ratio).[1]
c. Chromatographic Conditions:
-
Column: Venusil XBP C18 (250 mm × 10 mm I.D.)[1]
-
Mobile Phase: 0.1 mol L⁻¹ phosphate buffer (pH 2.68) containing 20 mmol L⁻¹ HP-β-CD : Acetonitrile (60:40, v/v)[1]
-
Flow Rate: 1.0 mL min⁻¹[1]
-
Column Temperature: Ambient[1]
-
Detection Wavelength: 220 nm[1]
-
Sample Load: Approximately 10 mg of racemic α-CPMA[1]
d. Fraction Collection and Analysis:
-
Collect the fractions corresponding to each eluting enantiomer peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
The expected purity of the separated enantiomers is over 95%, with a recovery in the range of 66-82%.[1]
Data Presentation
The following tables summarize the quantitative data for the enantioselective separation of α-Cyclopentylmandelic acid based on the provided protocols.
Table 1: Analytical HPLC Separation Parameters
| Parameter | Value | Reference |
| Column | Shimpack CLC-ODS (150x4.6mm, 5µm) | [1] |
| Mobile Phase | 0.1M Phosphate Buffer (pH 2.68) with 20mM HP-β-CD : Acetonitrile (60:40) | [1] |
| Flow Rate | 0.6 mL/min | [1] |
| Temperature | 25 °C | [1] |
| Detection | 220 nm | [1] |
| Retention Time (Enantiomer 1) | ~16.0 min | [1] |
| Retention Time (Enantiomer 2) | ~17.0 min | [1] |
Table 2: Semi-Preparative HPLC Separation Parameters and Results
| Parameter | Value | Reference |
| Column | Venusil XBP C18 (250x10mm) | [1] |
| Mobile Phase | 0.1M Phosphate Buffer (pH 2.68) with 20mM HP-β-CD : Acetonitrile (60:40) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Temperature | Ambient | [1] |
| Sample Load | ~10 mg | [1] |
| Enantiomeric Purity | > 95% | [1] |
| Recovery | 66-82% | [1] |
Alternative Separation Method: High-Speed Countercurrent Chromatography (HSCCC)
An alternative method for the chiral resolution of racemic α-CPMA involves High-Speed Countercurrent Chromatography (HSCCC).[2] This technique utilizes a liquid-liquid partitioning system.
Principle: A two-phase solvent system is formed, and a chiral selector (HP-β-CD) is added to the aqueous phase.[2] The racemic α-CPMA is dissolved in the organic phase.[2] The differential partitioning of the enantiomer-cyclodextrin complexes between the two liquid phases allows for their separation in the HSCCC instrument.[2] This method is suitable for preparative scale separations, yielding enantiomers with a purity greater than 98% and a recovery rate exceeding 90%.[2]
The logical relationship for the HSCCC solvent system selection and separation process is depicted below:
References
- 1. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]
Application Note: Chiral Separation of α-Cyclopentylmandelic Acid Enantiomers by HPLC
Application Notes and Protocols for the Use of α-Cyclopentylmandelic Acid in the Synthesis of Muscarinic M3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cyclopentylmandelic acid is a crucial chiral building block in the synthesis of a class of anticholinergic drugs known as muscarinic M3 receptor antagonists. These antagonists are of significant therapeutic interest due to their role in regulating smooth muscle contraction and glandular secretions. The muscarinic M3 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to the Gq signaling pathway. Upon activation by acetylcholine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately causing physiological responses such as bronchoconstriction and salivation.[1][2] Antagonists that block this pathway are valuable for treating conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and peptic ulcers.[3]
This document provides detailed application notes and experimental protocols for the synthesis of M3 receptor antagonists using α-cyclopentylmandelic acid, as well as methods for their pharmacological evaluation.
Data Presentation: Quantitative Analysis of M3 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of glycopyrrolate, a prominent M3 antagonist derived from α-cyclopentylmandelic acid, for various muscarinic receptor subtypes. This data is essential for assessing the selectivity profile of the synthesized compounds.
| Compound | Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line |
| Glycopyrrolate | M1 | 0.60 | Guinea-pig brain membranes |
| M2 | 1.89 | Rat heart | |
| M3 | 1.69 | Rat submandibular gland | |
| M3 | 0.5 - 3.6 | Human airway smooth muscle |
Data compiled from references[1][2][4][5].
Signaling Pathway
The canonical signaling pathway for the muscarinic M3 receptor is depicted below. Acetylcholine binding initiates a conformational change, leading to the activation of the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG, triggering downstream signaling events.
Experimental Protocols
Synthesis of α-Cyclopentylmandelic Acid
This protocol describes a common method for the synthesis of the precursor, α-cyclopentylmandelic acid.
Materials:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide solution (2M in diethyl ether)
-
Anhydrous diethyl ether
-
1 N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve benzoylformic acid (15 g, 0.1 mol) in anhydrous diethyl ether (330 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add cyclopentylmagnesium bromide solution (100 ml, 0.2 mol) dropwise to the stirred solution at 0°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.
-
Quench the reaction by carefully adding 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the ether extracts and wash with K₂CO₃ solution.
-
Acidify the potassium carbonate solution with HCl and extract twice with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Wash the crude product with water to yield pure racemic α-cyclopentylmandelic acid.
Synthesis of Glycopyrrolate from α-Cyclopentylmandelic Acid
This protocol outlines the synthesis of Glycopyrrolate, a quaternary ammonium derivative.
Materials:
-
α-Cyclopentylmandelic acid
-
Thionyl chloride or other activating agent
-
1-Methyl-3-pyrrolidinol
-
Methyl bromide
-
Appropriate anhydrous solvents (e.g., toluene, acetonitrile)
-
Bases (e.g., sodium carbonate)
-
Standard glassware for organic synthesis.
Procedure: (A generalized procedure based on patent literature[6][7])
-
Esterification: React α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol. This can be achieved through various methods, including:
-
Acid Chloride Method: Convert α-cyclopentylmandelic acid to its acid chloride using thionyl chloride, followed by reaction with 1-methyl-3-pyrrolidinol in the presence of a base.
-
Transesterification: First, form the methyl ester of α-cyclopentylmandelic acid (e.g., using methanol and an acid catalyst). Then, perform a transesterification reaction with 1-methyl-3-pyrrolidinol, often using a catalyst like sodium methoxide.[7]
-
-
Purification of the Ester Intermediate: The resulting tertiary amine ester, N-methyl-3-pyrrolidinyl cyclopentylmandelate, can be purified by acid-base extraction.
-
Quaternization: Dissolve the purified ester in a suitable solvent like isopropyl alcohol. Bubble methyl bromide gas through the solution or add a solution of methyl bromide to form the quaternary ammonium salt, glycopyrronium bromide (Glycopyrrolate).
-
Crystallization and Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water).[8]
References
- 1. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Continuous-Flow Synthesis of α-Cyclopentylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Cyclopentylmandelic acid (CPMA) is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anticholinergic agent Glycopyrronium Bromide.[1][2] Traditional batch production of CPMA often relies on Grignard-based processes, which can present challenges related to safety, scalability, and consistency.[1][2] Continuous-flow chemistry offers a promising alternative, providing enhanced safety, improved heat and mass transfer, and greater process control.[3] This application note details a robust continuous-flow protocol for the synthesis of CPMA via a sequential α-lithiation and aerobic oxidation, and also discusses an alternative approach using continuous-flow Grignard reactions.
The described continuous-flow process demonstrates the safe handling of organolithium reagents and molecular oxygen by leveraging the inherent advantages of flow chemistry.[1][2] This methodology not only opens new avenues for the manufacturing of CPMA but also compares favorably with existing batch processes.[1]
Synthesis Pathways
Two primary continuous-flow pathways for the synthesis of α-Cyclopentylmandelic acid are presented:
-
Sequential α-Lithiation and Aerobic Oxidation: This process involves the formation of a di-lithium enolate intermediate from an arylacetic acid precursor, followed by hydroxylation using molecular oxygen.[1][2]
-
Grignard Reaction: This more traditional approach, adapted for continuous flow, involves the reaction of a Grignard reagent with a suitable keto-acid or its derivative.
This document will primarily focus on the detailed protocol for the α-lithiation and aerobic oxidation pathway, for which specific continuous-flow data is available. A general protocol for a continuous-flow Grignard reaction will also be provided for comparative purposes.
Data Presentation
The following tables summarize the quantitative data obtained from the continuous-flow synthesis of α-Cyclopentylmandelic acid via α-lithiation and aerobic oxidation.
Table 1: Optimization of the Aerobic Oxidation Step in Continuous Flow
| Entry | O₂ Equivalents | Residence Time (min) | Conversion (%) | Yield (%) | By-product (Ketone) (%) |
| 1 | 1.0 | 3 | >99 | 26 | 70 |
| 2 | 0.5 | 3.4 | 51 | 37 | 3 |
| 3 | 0.4 | 5 | 97 | 61 | 2 |
| 4 | 0.5 | 7 | 97 | 76 | 11 |
| 5 | 0.3 | 6 | 80 | 40 | 1 |
Conditions: Di-lithium enolate of α-phenylcyclopentylacetic acid (0.19 M in THF/hexanes), room temperature, 1 bar pressure. Data sourced from De Angelis et al., J Flow Chem (2018) 8:109–116.[1]
Table 2: Telescoped Two-Step Continuous-Flow Synthesis of CPMA
| Parameter | Value |
| Step 1: α-Lithiation | |
| Base | n-Hexyllithium |
| Residence Time | 5 min |
| Step 2: Aerobic Oxidation | |
| Oxidant | Molecular Oxygen |
| Residence Time | 7 min |
| Overall Process | |
| Solution NMR Yield | 65% |
| Isolated Yield (after recrystallization) | 50% |
Data sourced from De Angelis et al., J Flow Chem (2018) 8:109–116.[1]
Experimental Workflows and Signaling Pathways
The logical flow of the two-step continuous synthesis of α-Cyclopentylmandelic acid is depicted below.
Caption: Workflow for the continuous-flow synthesis of α-Cyclopentylmandelic acid.
Experimental Protocols
Protocol 1: Continuous-Flow Synthesis of α-Cyclopentylmandelic Acid via α-Lithiation and Aerobic Oxidation
This protocol is adapted from the work of De Angelis et al.[1]
Materials and Reagents:
-
α-Phenylcyclopentylacetic acid
-
n-Hexyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Molecular Oxygen (O₂) or Synthetic Air (<10% O₂ in N₂)
-
Methanol
-
Phosphoric Acid (H₃PO₄)
-
Mesitylene (as internal standard for NMR)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Instrumentation:
-
Two syringe pumps or continuous flow pumps for liquid feeds.
-
Mass flow controller for gas feed.
-
T-mixer for liquid-liquid mixing.
-
Gas-liquid mixer or T-mixer.
-
PTFE coil reactors of appropriate volumes for desired residence times.
-
Back pressure regulator.
-
Standard laboratory glassware for work-up and purification.
-
NMR spectrometer for analysis.
Experimental Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a solution of α-phenylcyclopentylacetic acid in a mixture of THF and hexanes.
-
Use a commercially available solution of n-hexyllithium in hexanes.
-
-
Flow System Setup:
-
Assemble the continuous-flow system as depicted in the workflow diagram. The system consists of two liquid feed lines and one gas feed line.
-
Connect the outlets of the two syringe pumps containing the α-phenylcyclopentylacetic acid solution and the n-hexyllithium solution to a T-mixer.
-
Connect the outlet of the T-mixer to the first PTFE coil reactor (Reactor 1).
-
Connect the outlet of Reactor 1 to a gas-liquid mixer.
-
Connect the gas feed line from the mass flow controller to the gas-liquid mixer.
-
Connect the outlet of the gas-liquid mixer to the second PTFE coil reactor (Reactor 2).
-
Install a back pressure regulator at the outlet of Reactor 2 to maintain a constant system pressure (e.g., 1 bar).
-
-
Reaction Execution:
-
Set the flow rates of the two liquid pumps to achieve the desired stoichiometry and a residence time of approximately 5 minutes in Reactor 1 for the α-lithiation step.
-
Introduce the molecular oxygen stream via the mass flow controller at a rate to provide approximately 0.5 equivalents relative to the limiting reagent.
-
The combined stream then enters Reactor 2 for the aerobic oxidation, with a residence time of approximately 7 minutes.
-
The reaction is conducted at room temperature.
-
-
Quenching and Work-up:
-
The output from the back pressure regulator is collected in a flask containing methanol to quench the reaction, followed by acidification with phosphoric acid in an ice bath.
-
The crude product can be analyzed by ¹H NMR using mesitylene as an internal standard to determine conversion and yield.
-
-
Purification:
-
An acid-base work-up can be employed to remove by-products such as the ketone.
-
The final product, α-Cyclopentylmandelic acid, can be purified by recrystallization to yield an isolated product.[1]
-
Protocol 2: General Continuous-Flow Synthesis of α-Cyclopentylmandelic Acid via Grignard Reaction (Illustrative)
This is a general, illustrative protocol as a specific continuous-flow synthesis for this exact molecule via a Grignard route was not found. Traditional batch synthesis involves the reaction of cyclopentylmagnesium bromide with benzoylformic acid.[4]
Materials and Reagents:
-
Magnesium turnings
-
Cyclopentyl bromide
-
Benzoylformic acid
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1N
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate
Instrumentation:
-
Two continuous flow pumps.
-
Packed-bed reactor containing magnesium turnings.
-
T-mixer.
-
Coil reactor.
-
Back pressure regulator.
Conceptual Experimental Procedure:
-
Grignard Reagent Formation:
-
A solution of cyclopentyl bromide in anhydrous THF is continuously pumped through a packed-bed reactor containing activated magnesium turnings to form cyclopentylmagnesium bromide.
-
-
Reaction with Keto-Acid:
-
The resulting Grignard reagent stream is then mixed with a solution of benzoylformic acid in anhydrous THF using a T-mixer.
-
The combined stream flows through a coil reactor with a sufficient residence time to ensure complete reaction. The reactor may require cooling due to the exothermic nature of the Grignard reaction.
-
-
Quenching and Work-up:
-
The reaction mixture is quenched by introducing a stream of 1N HCl.
-
The output can be directed to a liquid-liquid separator for phase separation.
-
The organic phase is then washed with a potassium carbonate solution, followed by water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
-
-
Purification:
-
The crude α-Cyclopentylmandelic acid is purified by washing with water or by recrystallization.[4]
-
Conclusion
The continuous-flow synthesis of α-Cyclopentylmandelic acid presents a significant advancement over traditional batch methods, offering improved safety, efficiency, and process control. The detailed protocol for the α-lithiation and aerobic oxidation pathway provides a validated method for the production of this important pharmaceutical intermediate, achieving a 50% isolated yield.[1] The conceptual Grignard protocol illustrates how established batch chemistries can be adapted to flow, further highlighting the versatility of this technology. These application notes and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling the adoption of modern, continuous manufacturing processes for the synthesis of critical APIs and their intermediates.
References
Application Notes and Protocols for Grignard-Based Batch Synthesis of α-Cyclopentylmandelic Acid
Introduction
α-Cyclopentylmandelic acid is a crucial intermediate in the synthesis of various pharmaceuticals, notably anticholinergic agents like glycopyrronium bromide.[1][2] This document provides detailed application notes and protocols for the batch synthesis of racemic α-Cyclopentylmandelic acid utilizing a Grignard reaction. The primary synthetic route discussed involves the nucleophilic addition of cyclopentylmagnesium bromide to a keto acid.[1][3] These protocols are intended for researchers, scientists, and professionals in drug development.
Chemical Reaction Pathway
The fundamental reaction involves the interaction of a Grignard reagent, cyclopentylmagnesium bromide, with a carbonyl compound, benzoylformic acid, to produce the desired α-hydroxy acid. The reaction proceeds via nucleophilic addition to the carbonyl group.
Caption: Grignard reaction pathway for α-Cyclopentylmandelic acid synthesis.
Experimental Protocols
Protocol 1: Synthesis of Racemic α-Cyclopentylmandelic Acid
This protocol details a conventional batch Grignard reaction for the synthesis of racemic α-Cyclopentylmandelic acid.[3][4]
Materials and Reagents:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide (2M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoylformic acid (0.1 mol) in anhydrous diethyl ether (330 ml). Cool the flask to 0°C using an ice bath.
-
Grignard Reagent Addition: Add cyclopentylmagnesium bromide solution (0.2 mol, 100 ml of 2M solution) dropwise to the stirred solution of benzoylformic acid over a period of 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for 24 hours.[3][4]
-
Quenching and Work-up: Cool the reaction mixture again to 0°C and slowly add 1N HCl to quench the reaction and dissolve the magnesium salts.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with diethyl ether. Combine all the organic layers.
-
Purification: Wash the combined organic layers with a potassium carbonate solution. Acidify the potassium carbonate solution with HCl and then extract it twice with diethyl ether.[4]
-
Drying and Isolation: Dry the final combined ether solution over anhydrous sodium sulfate.[4] Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Wash the crude product with water to obtain pure racemic α-cyclopentylmandelic acid.[4]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of α-Cyclopentylmandelic acid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value | Reference |
| Reactant 1 | Benzoylformic acid | [3][4] |
| Reactant 2 | Cyclopentylmagnesium bromide | [3][4] |
| Solvent | Anhydrous Diethyl Ether | [3][4] |
| Reaction Temperature | 0°C to Room Temperature | [3][4] |
| Reaction Time | 24.5 hours | [3][4] |
| Reported Yield | 36.4% | [4] |
Table 2: Analytical Data for α-Cyclopentylmandelic Acid
| Analysis | Data | Reference |
| Appearance | Needle-like crystals or white to beige powder | [2][4] |
| Melting Point | 153-154 °C | [4] |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 1.28-1.72 (m, 8H, (CH₂)₄), 2.93 (p, 1H, CHC(OH)), 7.26-7.67 (m, 5H, Ph) | [4] |
| Purity (HPLC) | >98% (for resolved enantiomers) | [5] |
Analytical Methods
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While specific conditions for racemic α-cyclopentylmandelic acid were not detailed in the provided search results, a method for the analysis of its resolved enantiomers is available and can be adapted.
Instrumentation and Conditions (for chiral separation):
-
Instrument: Analytical High-Speed Countercurrent Chromatograph (e.g., TBE-20A) or a standard HPLC system with a chiral column.[5]
-
Column: A suitable chiral stationary phase is required for enantiomeric separation.
-
Mobile Phase: A two-phase solvent system is typically employed.
-
Flow Rate: Example: 0.5 mL/min.[5]
-
Column Temperature: Example: 10°C.[5]
-
Detection: UV detector.
General Procedure for Racemic Analysis (Adaptation):
-
Sample Preparation: Prepare a standard solution of α-cyclopentylmandelic acid in a suitable solvent (e.g., acetonitrile/water mixture).
-
Injection: Inject a known volume of the sample onto the HPLC system.
-
Analysis: Monitor the elution profile at a suitable UV wavelength. The purity of the racemic mixture can be determined by the relative peak area of the product versus any impurities.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation of the synthesized α-cyclopentylmandelic acid.
Instrumentation and Conditions:
-
Spectrometer: 300 MHz or 500 MHz NMR spectrometer.[4]
-
Solvent: Deuterated chloroform (CDCl₃).[4]
-
Sample Preparation: Dissolve a small amount of the purified product in the NMR solvent.
Data Interpretation:
-
The proton NMR spectrum should show characteristic peaks corresponding to the cyclopentyl group, the methine proton adjacent to the hydroxyl and carboxyl groups, and the aromatic protons of the phenyl group, as detailed in Table 2.[4]
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under anhydrous conditions and an inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. d-nb.info [d-nb.info]
- 2. alpha-Cyclopentylmandelic acid | 427-49-6 [chemicalbook.com]
- 3. Buy this compound, (+)- | 64471-45-0 [smolecule.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Resolution of Racemic α-Cyclopentylmandelic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic α-cyclopentylmandelic acid, a key intermediate in the synthesis of various pharmaceuticals. The methods covered include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and advanced chromatographic separation techniques. Each section includes a comprehensive protocol, a summary of quantitative data, and a visual representation of the workflow to facilitate practical application in a laboratory setting.
Introduction
α-Cyclopentylmandelic acid is a crucial chiral building block, particularly in the synthesis of anticholinergic drugs such as glycopyrronium bromide. The therapeutic efficacy and safety of these active pharmaceutical ingredients (APIs) are often enantiomer-dependent. Therefore, the efficient separation of the racemic mixture of α-cyclopentylmandelic acid into its constituent (R)- and (S)-enantiomers is a critical step in drug development and manufacturing. This guide outlines three distinct and effective methods for achieving high-purity enantiomers.
Synthesis of Racemic α-Cyclopentylmandelic Acid
Prior to chiral resolution, the racemic starting material must be synthesized. A common and effective method is the Grignard reaction between benzoylformic acid and cyclopentylmagnesium bromide.
Experimental Protocol
-
Reaction Setup: To a solution of benzoylformic acid (15 g, 0.1 mol) in 330 ml of anhydrous diethyl ether at 0°C, slowly add a 2M solution of cyclopentylmagnesium bromide in diethyl ether (100 ml, 0.2 mol) dropwise.
-
Reaction: Stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.[1]
-
Work-up: Quench the reaction by adding 1 N HCl. Extract the aqueous solution with diethyl ether.
-
Purification: Treat the combined ether extracts with a K₂CO₃ solution. Acidify the resulting potassium carbonate solution with HCl and extract twice with diethyl ether.
-
Isolation: Dry the final ether solution with anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Wash the crude product with water to obtain pure racemic α-cyclopentylmandelic acid.[1]
Table 1: Synthesis of Racemic α-Cyclopentylmandelic Acid
| Parameter | Value |
| Yield | 36.4% |
| Melting Point | 153-154°C |
| Appearance | Needle-like crystals |
Chiral Resolution Methods
Diastereomeric Salt Resolution
This classical method involves the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.
Experimental Protocol
-
Salt Formation: Dissolve racemic α-cyclopentylmandelic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for instance, (R)-(+)-α-phenylethylamine (1.0 eq.), in the same solvent. Slowly add the resolving agent solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of Enantiomer: Suspend the collected crystals in water and acidify with 1 M HCl to a pH of 1-2. Extract the liberated enantiomerically enriched α-cyclopentylmandelic acid with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified enantiomer.
-
Recovery from Mother Liquor: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by acidification and extraction to yield the other enantiomer.
Table 2: Diastereomeric Salt Resolution Data (Representative)
| Resolving Agent | Solvent | Enantiomeric Excess (e.e.) of Precipitate |
| (R)-(+)-α-phenylethylamine | Ethanol | >90% |
| (1R,2S)-(-)-Ephedrine | Methanol | >95% |
Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly approach. This method typically involves the esterification of the racemic acid or the hydrolysis of a racemic ester, where a lipase selectively catalyzes the reaction for one enantiomer, leaving the other unreacted.
Experimental Protocol (via Hydrolysis)
-
Substrate Preparation: Synthesize the racemic methyl or ethyl ester of α-cyclopentylmandelic acid.
-
Enzymatic Reaction: To a solution of the racemic ester in a biphasic system (e.g., toluene and phosphate buffer at pH 7), add an immobilized lipase such as Novozym 435 (Candida antarctica lipase B).
-
Monitoring: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.
-
Work-up: Stop the reaction by filtering off the enzyme. Separate the aqueous and organic layers.
-
Product Isolation:
-
Acidify the aqueous layer with dilute HCl and extract with an organic solvent to isolate the enantiomerically enriched α-cyclopentylmandelic acid.
-
Wash the organic layer with a sodium bicarbonate solution to remove any residual acid, then dry and concentrate to recover the unreacted ester enantiomer.
-
Table 3: Enzymatic Resolution Data (Representative)
| Enzyme | Substrate | Solvent System | Enantiomeric Excess (e.e.) of Acid | Enantiomeric Excess (e.e.) of Ester |
| Novozym 435 | Methyl Ester | Toluene/Phosphate Buffer | >98% | >98% |
| Candida rugosa Lipase | Ethyl Ester | Heptane/Phosphate Buffer | >95% | >95% |
Chromatographic Resolution
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and High-Speed Countercurrent Chromatography (HSCCC), offer direct separation of enantiomers.
Experimental Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 0.1 M, pH 2.68) containing a chiral selector like hydroxypropyl-β-cyclodextrin (HP-β-CD) and an organic modifier such as acetonitrile.[2]
-
Chromatographic Conditions:
-
Sample Preparation and Injection: Dissolve the racemic α-cyclopentylmandelic acid in the mobile phase and inject it into the HPLC system.
-
Fraction Collection: Collect the eluting fractions corresponding to the two separated enantiomer peaks.
-
Product Recovery: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Table 4: HPLC Resolution Data
| Mobile Phase Composition (Phosphate Buffer:Acetonitrile) | HP-β-CD Concentration | Flow Rate | Resolution (Rs) | Purity | Recovery |
| 60:40 (v/v) | 20 mmol/L | 1.0 mL/min | >1.5 | >95% | 66-82%[2] |
Experimental Protocol
-
Solvent System Preparation: Prepare a two-phase solvent system. A common system consists of n-hexane, methyl tert-butyl ether, and a phosphate buffer (pH 2.7) containing hydroxypropyl-β-cyclodextrin (0.1 M) in a volume ratio of 9:1:10.[3]
-
Equilibration: Equilibrate the solvent system in a separatory funnel and separate the two phases. The organic phase serves as the stationary phase, and the aqueous phase is the mobile phase.[3]
-
HSCCC Operation:
-
Sample Injection: Dissolve the racemic α-cyclopentylmandelic acid in the stationary phase and inject it into the system.
-
Fraction Collection: Collect the eluate in fractions and monitor with a UV detector. Combine the fractions corresponding to the two separated peaks.
Table 5: HSCCC Resolution Data
| Solvent System (n-hexane:MTBE:Buffer) | HP-β-CD Concentration | Resolution | Purity | Recovery |
| 8.5:1.5:10 (v/v) | 0.1 M | 0.93 | >98% | >90%[3] |
| 9:1:10 (v/v) | 0.1 M | 0.86 | >98% | >90%[3] |
Conclusion
The chiral resolution of racemic α-cyclopentylmandelic acid can be effectively achieved through various methods, each with its own advantages. Diastereomeric salt resolution is a cost-effective, classical method suitable for large-scale production. Enzymatic resolution provides high enantioselectivity under mild and environmentally friendly conditions. Chromatographic techniques like HPLC and HSCCC offer direct and efficient separation, which is particularly useful for analytical and semi-preparative scales. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral discrimination in diastereomeric salts of chlorine-substituted mandelic acid and phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Chirality Switching in Optical Resolution of Mandelic Acid in C1âC4 Alcohols: Elucidation of Solvent Effects Based on Xâray Crystal Structures of Diastereomeric Salts - American Chemical Society - Figshare [acs.figshare.com]
Application Note: High-Speed Countercurrent Chromatography for the Preparative Separation of α-Cyclopentylmandelic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Cyclopentylmandelic acid is a crucial intermediate in the synthesis of various pharmaceuticals, particularly M-receptor antagonists. As the biological activity of these drugs is often stereospecific, the efficient separation of its enantiomers is a critical step in drug development and manufacturing. High-Speed Countercurrent Chromatography (HSCCC) offers a robust and scalable solution for the preparative separation of chiral compounds. This technique, a form of liquid-liquid partition chromatography, avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption and degradation. This application note details a protocol for the successful preparative enantioseparation of racemic α-cyclopentylmandelic acid using HSCCC with hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector.
Quantitative Data Summary
The following table summarizes the key quantitative data from the preparative HSCCC separation of α-cyclopentylmandelic acid enantiomers.
| Parameter | Value | Reference |
| Sample Load | 250 mg | [1] |
| Purity of Enantiomers | 98-99% | [1] |
| Recovery of Enantiomers | 89-92% | [1] |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | [1] |
| Solvent System | n-hexane-methyl tert.-butyl ether-0.1 mol L⁻¹ phosphate buffer (pH 2.67) | [1] |
| Volume Ratio | 8.5:1.5:10 (v/v/v) | [1] |
Experimental Workflow
Caption: Experimental workflow for the HSCCC separation of α-cyclopentylmandelic acid.
Detailed Experimental Protocol
This protocol is based on the successful preparative separation of racemic α-cyclopentylmandelic acid.[1][2]
1. Materials and Reagents
-
Racemic α-cyclopentylmandelic acid
-
n-Hexane (HPLC grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Acetonitrile (HPLC grade, for analysis)
2. Instrumentation
-
High-Speed Countercurrent Chromatograph (e.g., TBE-20A Analytical HSCCC or a preparative equivalent)[2]
-
Solvent delivery pump
-
UV-Vis detector (set to 254 nm)[2]
-
Fraction collector[2]
-
pH meter
-
Analytical High-Performance Liquid Chromatograph (HPLC) with a chiral column for purity analysis.
3. Preparation of Two-Phase Solvent System and Sample
-
Phosphate Buffer (0.1 mol L⁻¹, pH 2.67): Prepare a 0.1 mol L⁻¹ solution of KH₂PO₄ in deionized water. Adjust the pH to 2.67 using phosphoric acid.
-
Chiral Mobile Phase Additive: Dissolve HP-β-CD into the prepared phosphate buffer to a final concentration of 0.1 mol L⁻¹.[1]
-
Two-Phase Solvent System: Mix n-hexane, methyl tert-butyl ether, and the HP-β-CD containing phosphate buffer in a volume ratio of 8.5:1.5:10 (v/v/v).[1] Shake the mixture vigorously in a separatory funnel and allow the phases to separate. The upper organic phase will serve as the stationary phase, and the lower aqueous phase (containing HP-β-CD) will be the mobile phase.
-
Sample Solution: Dissolve 250 mg of racemic α-cyclopentylmandelic acid in a suitable volume of the organic (stationary) phase.[1] A patent suggests dissolving 15mg in 1mL of the organic phase for an analytical scale separation.[2]
4. HSCCC Operational Parameters
| Parameter | Value |
| Instrument | TBE-20A Analytical HSCCC (or similar)[2] |
| Column Volume | 20 mL (analytical)[2] |
| Rotational Speed | 1800 rpm[2] |
| Column Temperature | 10°C[2] |
| Mobile Phase Flow Rate | 0.5 mL/min[2] |
| Detection Wavelength | 254 nm[2] |
5. HSCCC Separation Procedure
-
Column Filling: Fill the entire HSCCC column with the stationary phase (upper organic phase).
-
Equilibration: Set the desired rotational speed (e.g., 1800 rpm) and pump the mobile phase (lower aqueous phase) into the column at the specified flow rate (e.g., 0.5 mL/min).[2] Continue pumping until hydrodynamic equilibrium is established, indicated by the mobile phase emerging from the column outlet.
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution.[1][2]
-
Elution and Fraction Collection: Continue to pump the mobile phase. Monitor the effluent with the UV detector at 254 nm.[2] Collect fractions at regular intervals (e.g., every 2 minutes) as the enantiomers elute.[2] The two enantiomers will appear as two separated peaks on the chromatogram.
-
Product Recovery: Pool the fractions corresponding to each enantiomer peak. The separated enantiomers can be recovered from the collected aqueous fractions.
-
Purity Analysis: Determine the enantiomeric purity of the collected fractions using a suitable chiral HPLC method.
Conclusion
High-speed countercurrent chromatography with a cyclodextrin-based chiral mobile phase additive is a highly effective method for the preparative separation of α-cyclopentylmandelic acid enantiomers. The described protocol allows for the separation of a significant quantity (250 mg) in a single run, achieving high purity (98-99%) and recovery (89-92%).[1] This method is scalable and avoids the complexities and costs associated with chiral stationary phases in traditional preparative HPLC, making it an attractive option for pharmaceutical development and production.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of α-Cyclopentylmandelic Acid
Welcome to the technical support center for the synthesis of α-Cyclopentylmandelic acid (CPMA). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis process, with a focus on improving reaction yields. CPMA is a key intermediate in the synthesis of several pharmaceuticals, including the anticholinergic agent Glycopyrronium Bromide.[1][2]
This guide covers the most common synthesis method, the Grignard reaction between cyclopentylmagnesium bromide and benzoylformic acid, as well as an alternative continuous-flow process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of α-Cyclopentylmandelic acid.
Grignard Reagent Formation & Quality
Question 1: My Grignard reaction has a low yield or fails to initiate. What are the common causes?
Answer: Failure of a Grignard reaction is almost always related to the quality of the reagents and the reaction environment. Here are the primary factors to check:
-
Moisture and Air: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, typically anhydrous ethyl ether or tetrahydrofuran (THF).[3]
-
Magnesium Quality: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings in a mortar and pestle before use or use a chemical activator like a small crystal of iodine or 1,2-dibromoethane to initiate the reaction.
-
Halide Quality: The cyclopentyl halide (e.g., chlorocyclopentane or cyclopentyl bromide) must be pure and dry. Impurities can inhibit the formation of the Grignard reagent.[4]
-
Initiation Temperature: While the main reaction may be conducted at 0°C, gentle warming may be required to initiate the formation of the Grignard reagent. The reaction should then be controlled to maintain a gentle reflux.
Question 2: How can I confirm the successful formation and concentration of my cyclopentylmagnesium bromide solution?
Answer: Before adding the Grignard reagent to your benzoylformic acid, it is best practice to determine its concentration. A common method is titration. This involves taking an aliquot of the Grignard solution, quenching it with a known excess of a standard acid (like HCl), and then back-titrating the excess acid with a standardized base (like NaOH).
Main Reaction & Side Products
Question 3: My reaction yields are consistently low (around 30-40%). How can I improve this?
Answer: Low yields in this Grignard reaction are common but can be improved.[3] Consider the following:
-
Stoichiometry: Benzoylformic acid has an acidic carboxylic acid proton. The Grignard reagent is a strong base and will react with this proton first. Therefore, at least two equivalents of the Grignard reagent are required per equivalent of benzoylformic acid. One equivalent is consumed in the acid-base reaction, and the second acts as the nucleophile to attack the ketone. Using a slight excess (e.g., 2.1-2.2 equivalents) of the Grignard reagent can help drive the reaction to completion.
-
Addition Temperature: The addition of the Grignard reagent to the benzoylformic acid should be performed at a low temperature (typically 0°C) to minimize side reactions.[3] After the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some protocols specify stirring for 24 hours at room temperature after the initial addition.[3]
-
Inverse Addition: Consider adding the benzoylformic acid solution to the Grignard reagent solution (inverse addition). This maintains an excess of the Grignard reagent throughout the addition, which can sometimes suppress side reactions.
Question 4: I've identified a byproduct in my final product. What could it be?
Answer: A common byproduct can be cyclopentenyl mandelic acid ester, which arises from elimination reactions.[5] This would require an additional hydrogenation step to convert it to the desired saturated product. Another possibility is the formation of products from the reaction of the Grignard reagent with the solvent if the reaction temperature is too high for extended periods.
Work-up and Purification
Question 5: The work-up procedure is complicated. How can I optimize the purification of my product?
Answer: The work-up is critical for isolating a pure product. A typical procedure involves:
-
Quenching: The reaction mixture is carefully quenched by pouring it over an acidic solution (e.g., 1N HCl) with cooling.[3]
-
Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether.
-
Acid-Base Wash: The combined organic extracts are then washed with a basic solution (e.g., potassium carbonate solution) to convert the carboxylic acid product into its water-soluble salt.[3] This step is crucial for separating it from neutral organic impurities.
-
Re-acidification and Isolation: The basic aqueous layer is then re-acidified with a strong acid (e.g., HCl) to precipitate the α-Cyclopentylmandelic acid. The solid product can then be collected by filtration or extracted again with an organic solvent, which is then dried and evaporated.[3]
-
Recrystallization: Final purity is often achieved by recrystallization from an appropriate solvent system.
Data on Synthesis Yields
The yield of α-Cyclopentylmandelic acid is highly dependent on the synthesis route and reaction conditions. The following table summarizes reported yields from different methods.
| Synthesis Method | Key Reagents | Conditions | Yield | Reference |
| Grignard Reaction (Batch) | Cyclopentylmagnesium bromide, Benzoylformic acid | Diethyl ether, 0°C to room temp., 24.5 h | 36.4% (isolated) | [3] |
| α-Lithiation & Oxidation (Continuous-Flow) | α-Phenylcyclopentylacetic acid, n-Hexyllithium, O₂ | THF/Hexanes, room temp., atmospheric pressure | 65% (solution), 50% (isolated) | [1] |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is based on a standard batch process for producing racemic α-Cyclopentylmandelic acid.
Materials:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide (2M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzoylformic acid (0.1 mol) in anhydrous diethyl ether (330 ml) in a flask equipped with a dropping funnel and magnetic stirrer, under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the cyclopentylmagnesium bromide solution (0.2 mol, 100 ml of 2M solution) drop-wise to the stirred solution at 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 24 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker containing 1N HCl and ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with a potassium carbonate solution.
-
Separate the layers and collect the aqueous potassium carbonate solution.
-
Acidify the potassium carbonate solution with HCl, which will cause the product to precipitate or separate.
-
Extract the acidified aqueous layer twice with diethyl ether.
-
Combine the final ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Wash the crude product with water to obtain pure racemic α-Cyclopentylmandelic acid. The reported yield for this procedure is 36.4%.[3]
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the general synthesis workflow and a troubleshooting logic tree for low yield issues.
Caption: General workflow for α-Cyclopentylmandelic acid synthesis via Grignard reaction.
Caption: Troubleshooting decision tree for low yield in CPMA synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. lookchem.com [lookchem.com]
- 3. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of a-cyclopentyl methyl mandelate - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
Technical Support Center: Purification of α-Cyclopentylmandelic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of α-Cyclopentylmandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude α-Cyclopentylmandelic acid?
A1: The main purification techniques for α-Cyclopentylmandelic acid include:
-
Recrystallization: Effective for removing general impurities. The choice of solvent is critical.
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the acidic nature of the carboxylic group to separate it from non-acidic impurities.
-
Chromatography: Techniques like column chromatography can be used for general purification.
-
Chiral Resolution: Since α-Cyclopentylmandelic acid is a chiral molecule, separating the enantiomers is a crucial purification step for many applications. This is typically achieved through:
-
Diastereomeric Salt Crystallization: Reaction with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) with a chiral stationary phase or a chiral mobile phase additive.
-
Q2: How can I remove unreacted starting materials and byproducts from my crude α-Cyclopentylmandelic acid?
A2: An effective method is to use an acid-base extraction workflow. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution, the acidic α-Cyclopentylmandelic acid will move to the aqueous phase as its salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product, which is then extracted back into an organic solvent.[1]
Q3: My α-Cyclopentylmandelic acid fails to crystallize. What should I do?
A3: If crystallization does not occur, you can try the following troubleshooting steps in order:
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If available, a small crystal of pure α-Cyclopentylmandelic acid can initiate crystallization.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.
-
Cool the solution to a lower temperature: Use an ice bath or refrigerator, but be mindful that rapid cooling can sometimes lead to the precipitation of impurities.
-
Add an anti-solvent: If your compound is dissolved in a good solvent, slowly add a miscible solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly.
Q4: The purity of my α-Cyclopentylmandelic acid is low after a single purification step. What is the next step?
A4: For low purity after an initial purification, consider a secondary, orthogonal purification method. For instance, if you have performed a recrystallization, following up with column chromatography or an acid-base extraction can remove impurities with similar solubility characteristics. If you are working with the racemic mixture, a chiral resolution step will be necessary to separate the enantiomers and improve the enantiomeric purity.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a solvent mixture. |
| Rapid Precipitation | The solution is too concentrated, or the cooling is too fast. | Add more solvent to the hot solution and allow it to cool at a slower rate (e.g., by insulating the flask). Slower cooling encourages the formation of purer crystals.[2] |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Concentrate the mother liquor and cool it to a lower temperature to recover more product. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Consider a pre-purification step like washing with a suitable solvent or performing an acid-base extraction. The use of activated carbon in the hot solution can sometimes remove colored impurities, but should be used with caution as it can also adsorb the product. |
Chiral Resolution Challenges
| Problem | Possible Cause | Solution |
| Poor Enantiomeric Excess (e.e.) after Diastereomeric Crystallization | Incomplete separation of diastereomers due to similar solubilities. | Perform multiple recrystallizations of the diastereomeric salt. Optimize the crystallization solvent and temperature to maximize the solubility difference between the diastereomers.[3] |
| Low Yield after Chiral Resolution | Loss of product during multiple crystallization steps. | Combine the mother liquors from the recrystallizations, liberate the free acid, and racemize it for reuse if possible. |
| Poor Separation in Chiral HPLC/HSCCC | Suboptimal mobile phase composition, pH, or temperature. | Adjust the mobile phase composition (e.g., the percentage of organic modifier like acetonitrile).[4] Optimize the pH of the buffer, as the retention of mandelic acid derivatives is pH-dependent.[4] Lowering the column temperature can sometimes improve resolution.[4] |
| Peak Tailing in Chiral HPLC | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or ionic strength. Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
Acid-Base Extraction for Racemic α-Cyclopentylmandelic Acid
This protocol describes the purification of crude racemic α-Cyclopentylmandelic acid from non-acidic impurities.
-
Dissolution: Dissolve the crude α-Cyclopentylmandelic acid in a suitable organic solvent like diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate.[1] The α-Cyclopentylmandelic acid will be deprotonated and move into the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and acidify with a strong acid, such as hydrochloric acid (HCl), until the α-Cyclopentylmandelic acid precipitates out.[1]
-
Extraction of Pure Product: Extract the precipitated product from the aqueous layer using fresh diethyl ether.[1] Repeat this extraction twice.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.[1]
-
Final Wash: The crude product can be washed with water to yield pure racemic α-Cyclopentylmandelic acid.[1]
Chiral Resolution via High-Speed Countercurrent Chromatography (HSCCC)
This method is adapted from a patented procedure for the chiral resolution of racemic α-Cyclopentylmandelic acid.[5]
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane, methyl tert-butyl ether, and a phosphate buffer (pH 2.0-4.0) containing hydroxypropyl-β-cyclodextrin (0.05-0.40 mol/L). A typical volume ratio is 1-9 : 1-9 : 10 (organic A : organic B : aqueous).[5] Equilibrate the mixture in a separatory funnel and separate the two phases.
-
Sample Preparation: Dissolve the racemic α-Cyclopentylmandelic acid in the organic stationary phase.
-
HSCCC Operation:
-
Fraction Collection and Analysis: Monitor the eluent with a UV detector and collect fractions. Analyze the fractions by chiral HPLC to determine the purity of the separated enantiomers. Purity greater than 98% and recovery over 90% can be achieved with this method.[5]
Quantitative Data Summary
Table 1: Performance of Different Chiral Resolution Techniques
| Technique | Stationary/Mobile Phase Details | Achievable Purity | Recovery | Reference |
| HSCCC | n-hexane/MTBE/phosphate buffer (pH 2.7) with 0.1M HP-β-CD | > 98% | > 90% | [5] |
| Semi-preparative HPLC | Venusil XBP C18 column; mobile phase: phosphate buffer (pH 2.68) with 20 mmol/L HP-β-CD and acetonitrile (60:40 v/v) | > 95% | 66-82% | [4] |
| Diastereomeric Crystallization | Resolving agent: L-Tyrosine methyl ester; Recrystallization solvent for complex: Acetonitrile | 99.7% (HPLC purity of S-enantiomer) | Not specified | [6] |
| Diastereomeric Crystallization | Resolving agent: (R)-α-phenylethylamine; Recrystallization solvent for complex: Toluene | 99.9% (HPLC purity of R-enantiomer) | Not specified | [6] |
Visual Guides
Workflow for Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Troubleshooting Logic for Failed Crystallization
References
- 1. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]
- 6. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]
Identifying and minimizing impurities in glycopyrrolate from alpha-Cyclopentylmandelic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of glycopyrrolate from α-cyclopentylmandelic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of glycopyrrolate.
| Problem | Potential Cause | Recommended Solution |
| Low yield of N-Methyl-3-pyrrolidinyl cyclopentylmandelate (Intermediate Ester) | Incomplete reaction during esterification. | Optimize reaction temperature and time. The esterification can be slow at room temperature, sometimes requiring up to three days for completion. Heating the reaction mixture can accelerate the process. Monitor the reaction progress using HPLC to ensure completion.[1] |
| Inefficient coupling agent. | If using a coupling agent like carbonyldiimidazole (CDI), ensure it is fresh and used in a slight excess. | |
| Side reactions consuming starting materials. | Control the reaction temperature. The process is optimally carried out between 70 to 100°C to minimize the decomposition of products and formation of impurities.[2][3] | |
| High levels of unreacted α-cyclopentylmandelic acid in the final product | Incomplete esterification. | As mentioned above, ensure the esterification reaction goes to completion by optimizing reaction conditions and monitoring with HPLC. |
| Inefficient purification of the intermediate ester. | The intermediate, being a tertiary amine, can be purified by extraction of its salt into water to remove non-basic impurities like unreacted α-cyclopentylmandelic acid, followed by back-extraction into an organic solvent after basification.[2][3] | |
| Presence of cyclopentenyl mandelic acid ester impurity | Use of strong bases like sodium methoxide during transesterification. | This impurity is a known byproduct when using certain bases.[2][3] Consider alternative synthesis routes that do not use strong bases if this impurity is problematic. If this route is used, the resulting mixture of the desired ester and the cyclopentenyl byproduct may require an additional hydrogenation step before quaternization.[2][3] |
| Diastereomeric ratio of glycopyrrolate is incorrect | Inefficient separation of diastereomers. | The final product is a mixture of two pairs of diastereomers. The desired higher-melting RS/SR-diastereomers are separated by repeated recrystallization.[2][3] |
| Choice of solvent for crystallization. | The choice of solvent for crystallization and recrystallization is crucial. For instance, switching to 1-propanol for the methylation reaction and subsequent crystallization can enrich the desired RS/SR pair, making the final recrystallizations less laborious.[1] | |
| Formation of unknown impurities | Degradation of the product. | Glycopyrrolate is susceptible to degradation under acidic and alkaline conditions.[4] Ensure pH is controlled during workup and purification. |
| Impurities in starting materials. | Thoroughly analyze the starting materials, α-cyclopentylmandelic acid and 1-methyl-pyrrolidin-3-ol, for any potential impurities that could be carried over or react to form new impurities.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of glycopyrrolate from α-cyclopentylmandelic acid?
A1: The most common impurities can be categorized as:
-
Process-related impurities: These include unreacted starting materials such as α-cyclopentylmandelic acid and 1-methyl-pyrrolidin-3-ol, and byproducts from side reactions like the formation of cyclopentenyl mandelic acid ester.[2][3][6]
-
Degradation products: Glycopyrrolate can degrade under certain conditions, such as in the presence of strong acids or bases, leading to hydrolysis of the ester linkage.[4]
-
Stereoisomers: The synthesis produces a mixture of diastereomers, and the undesired diastereomers are considered impurities.[6]
Q2: How can I minimize the formation of the cyclopentenyl mandelic acid ester byproduct?
A2: The formation of cyclopentenyl mandelic acid ester is often associated with the use of strong bases like sodium methoxide in the transesterification of the methyl ester of α-cyclopentylmandelic acid.[2][3] To minimize this impurity, you can:
-
Explore alternative synthetic routes that do not employ strong bases.
-
If the transesterification route is used, the resulting mixture containing the cyclopentenyl byproduct will require a hydrogenation step to convert the byproduct to the desired saturated ester before proceeding to the quaternization step.[2][3]
Q3: What analytical techniques are recommended for impurity profiling of glycopyrrolate?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for the analysis of glycopyrrolate and its impurities.[7][8][9] These methods can separate and quantify the active pharmaceutical ingredient (API) from its related substances. High-Performance Thin-Layer Chromatography (HPTLC) has also been shown to be a suitable method.[10]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. The transesterification step, if it involves the use of metallic sodium, poses a significant safety risk and should be handled with extreme care in a controlled environment.[2][3] Also, the intermediate N-Methyl-3-pyrrolidinyl cyclopentylmandelate is known to have potential health hazards, and exposure should be minimized.[1]
Data Presentation
Table 1: Common Impurities in Glycopyrrolate Synthesis
| Impurity Name | CAS Number | Molecular Formula | Type |
| α-Cyclopentylmandelic acid | 427-49-6 | C13H16O3 | Starting Material |
| 1-Methyl-3-pyrrolidinol | 13118-11-1 | C5H11NO | Starting Material |
| Methyl α-Cyclopentylmandelate (Glycopyrrolate Related compound L) | 19833-96-6 | C14H18O3 | Intermediate |
| (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide (Glycopyrrolate Related Compound I) | N/A | C19H27BrClNO3 | Process Impurity |
| Glycopyrrolate Related Compound B | 13118-11-1 | C18H25NO3 | Process Impurity |
Table 2: Example HPLC Method Parameters for Impurity Analysis
| Parameter | Condition |
| Column | Chromolith High Resolution RP-18e (100 mm x 4.6 mm) |
| Mobile Phase A | Buffer solution (pH 3.0) |
| Mobile Phase B | Acetonitrile and water mixture (90:10) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 222 nm |
| Column Temperature | 30°C |
This is an example method; optimization may be required for specific applications.[9][11]
Experimental Protocols
Synthesis of N-Methyl-3-pyrrolidinyl cyclopentylmandelate (Intermediate Ester)
This protocol is a general representation based on literature procedures.
-
In a suitable reaction vessel, a mixture of α-cyclopentylmandelic acid (1 equivalent), acetonitrile, and sodium carbonate is prepared.
-
N-methyl-3-methylsulphonyloxypyrrolidine (1 equivalent) is added to the mixture.
-
The reaction mixture is heated to 75-80°C and maintained at this temperature until the reaction is complete, as monitored by HPLC.[3]
-
After completion, the reaction mixture is cooled to 25-30°C.
-
The solid is filtered and washed with acetonitrile.
-
The filtrate is concentrated under vacuum to yield N-Methyl-3-pyrrolidinyl cyclopentylmandelate as an oil.[3]
Synthesis of Glycopyrrolate (Quaternization)
-
The crude N-Methyl-3-pyrrolidinyl cyclopentylmandelate is dissolved in a suitable organic solvent such as ethyl acetate.
-
The solution is cooled to 0°C.
-
Methyl bromide is added to the solution.
-
The mixture is stirred at 20°C for several hours.
-
The resulting suspension is filtered to yield glycopyrrolate as a white solid.[7]
RP-HPLC Method for Impurity Profiling
-
Preparation of Mobile Phase: Prepare mobile phase A (buffer solution, pH 3.0) and mobile phase B (acetonitrile:water, 90:10 v/v). Degas both solutions.
-
Standard Preparation: Accurately weigh and dissolve glycopyrrolate reference standard and known impurity standards in a suitable diluent to prepare stock solutions. Further dilute to achieve the desired concentrations.
-
Sample Preparation: Accurately weigh the glycopyrrolate sample and dissolve it in the diluent to achieve a known concentration.
-
Chromatographic Conditions:
-
Column: Chromolith High Resolution RP-18e (100 mm x 4.6 mm) or equivalent.
-
Mobile Phase: A gradient elution program with mobile phases A and B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 222 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the impurities by comparing the retention times and peak areas with those of the reference standards.[9]
Visualizations
Caption: Synthesis pathway of Glycopyrrolate from α-Cyclopentylmandelic acid.
Caption: Formation pathways of key impurities during Glycopyrrolate synthesis.
Caption: General experimental workflow for Glycopyrrolate synthesis and impurity analysis.
References
- 1. datapdf.com [datapdf.com]
- 2. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
- 9. Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in the chiral resolution of alpha-Cyclopentylmandelic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of α-Cyclopentylmandelic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Diastereomeric Crystallization
Question 1: My diastereomeric salt mixture is not crystallizing. What are the potential causes and solutions?
Answer:
Failure of diastereomeric salts to crystallize is a common issue. Several factors could be at play, primarily related to supersaturation and solvent choice.
-
Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.
-
Solution: Carefully evaporate the solvent in vacuo or introduce a less-soluble co-solvent (an anti-solvent) to induce precipitation.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomeric salts, preventing either from crystallizing preferentially.
-
Solution: Screen a variety of solvents with different polarities. A solvent system where one diastereomer is significantly less soluble than the other is ideal. Consider solvent mixtures to fine-tune solubility.
-
-
Formation of an Oil or Amorphous Solid: The salt may be "oiling out" instead of forming crystals.
-
Solution: Try lowering the temperature of crystallization, slowing down the cooling rate, or using a different solvent. Seeding the solution with a small amount of previously obtained crystal can also promote proper crystal growth.
-
Question 2: The enantiomeric excess (e.e.) of my resolved α-Cyclopentylmandelic acid is low after crystallization. How can I improve it?
Answer:
Low enantiomeric excess indicates that the crystallization is not selective enough.
-
Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.
-
Solution: Experiment with different resolving agents. Common choices for acidic compounds like α-Cyclopentylmandelic acid include chiral amines such as (R)-α-phenylethylamine or L-tyrosine methyl ester.[1]
-
-
Co-crystallization: The desired and undesired diastereomers may be crystallizing together.
-
Solution: A single crystallization is often insufficient. Recrystallizing the obtained diastereomeric salt one or more times from a fresh solvent can significantly enhance the enantiomeric purity.
-
-
Equilibration: The resolution process is an equilibrium. The conditions of crystallization (temperature, concentration, time) can affect the final e.e.
-
Solution: Optimize the crystallization conditions. Slower cooling rates and longer crystallization times can sometimes lead to more selective crystallization.
-
High-Performance Liquid Chromatography (HPLC) Resolution
Question 3: I am observing poor peak resolution in the HPLC chromatogram of my α-Cyclopentylmandelic acid enantiomers. What adjustments can I make?
Answer:
Poor resolution in chiral HPLC can be addressed by modifying the mobile phase, stationary phase, or other chromatographic parameters.
-
Mobile Phase Composition: The composition of the mobile phase is critical for achieving good separation.
-
Solution:
-
Adjust Organic Modifier Concentration: For reverse-phase columns, decreasing the concentration of the organic modifier (e.g., acetonitrile) can improve resolution, but it will also increase retention times.[2] Finding the right balance is key.
-
Modify pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of acidic compounds. For α-Cyclopentylmandelic acid, a lower pH (e.g., 2.0-4.0) is often beneficial when using cyclodextrin-based chiral selectors.[3]
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and may improve resolution.[2]
-
-
-
Chiral Selector Concentration: When using a chiral mobile phase additive like hydroxypropyl-β-cyclodextrin (HP-β-CD), its concentration is a key parameter.
-
Solution: Optimize the concentration of the chiral additive. There is typically an optimal concentration range for achieving the best resolution.[2]
-
-
Flow Rate and Temperature: These parameters can also influence resolution.
-
Solution: A lower flow rate generally leads to better resolution, though with longer run times. Temperature can affect the interactions between the analyte and the stationary phase, so optimizing column temperature may be beneficial.
-
Question 4: The retention times for my enantiomers are excessively long. How can I reduce them without sacrificing resolution?
Answer:
Long retention times can be problematic for high-throughput analysis.
-
Increase Organic Modifier Concentration: In reverse-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile) will decrease retention times.[2] However, this may also decrease resolution, so a careful balance must be found.
-
Change Organic Modifier Type: Acetonitrile generally leads to shorter retention times compared to methanol for similar mobile phase compositions in the separation of α-Cyclopentylmandelic acid derivatives.[2]
-
Increase Flow Rate: A higher flow rate will shorten the analysis time but may lead to a decrease in resolution due to reduced column efficiency.
Enzymatic Resolution
Question 5: My enzymatic resolution is proceeding very slowly or not at all. What are the possible reasons?
Answer:
Enzymatic reactions are sensitive to a variety of factors.
-
Inactive Enzyme: The enzyme (e.g., a lipase) may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of enzyme and ensure it is stored at the recommended temperature.
-
-
Suboptimal Reaction Conditions: The pH, temperature, and solvent can all affect enzyme activity.
-
Solution: Optimize the reaction conditions. Each enzyme has an optimal pH and temperature range. The choice of organic solvent is also critical, as it can affect enzyme conformation and activity.
-
-
Enzyme Inhibition: Components of the reaction mixture could be inhibiting the enzyme.
-
Solution: Ensure the starting material and solvent are of high purity.
-
Question 6: The enantioselectivity (E-value) of my enzymatic resolution is low. How can this be improved?
Answer:
Low enantioselectivity means the enzyme is not discriminating effectively between the two enantiomers.
-
Choice of Enzyme: Not all enzymes will be highly selective for a given substrate.
-
Solution: Screen different types of lipases or other hydrolases. The source of the lipase (e.g., from different microbial species) can have a significant impact on selectivity.
-
-
Reaction Conditions: Temperature and solvent can influence the enantioselectivity of an enzyme.
-
Solution: Lowering the reaction temperature can sometimes increase the E-value. The choice of organic solvent can also dramatically affect selectivity.
-
-
Substrate Modification: While not always feasible, modifying the substrate (e.g., using an ester derivative of the carboxylic acid) is a common strategy in enzymatic resolutions.[4]
Quantitative Data Summary
Table 1: Comparison of Chiral Resolution Methods for α-Cyclopentylmandelic Acid
| Parameter | Diastereomeric Crystallization | Chiral HPLC | High-Speed Countercurrent Chromatography | Enzymatic Resolution |
| Resolving Agent | Chiral amines (e.g., (R)-α-phenylethylamine)[1] | Chiral Stationary Phase or Chiral Mobile Phase Additive (e.g., HP-β-CD)[2] | Chiral selector in stationary or mobile phase (e.g., HP-β-CD)[3] | Enzyme (e.g., Lipase) |
| Typical Purity | >98% (after recrystallization) | Analytical scale: High; Preparative scale: >98%[2] | >98%[3] | Can be high (>95% e.e.), dependent on E-value |
| Typical Recovery | Variable, depends on solubility differences | Analytical scale: N/A; Preparative scale: >90%[2] | >90%[3] | Theoretical max. 50% for one enantiomer (kinetic resolution) |
| Key Advantage | Scalable, well-established technique | High resolution, applicable to small quantities | No solid support, high recovery[3] | High selectivity, mild conditions |
| Key Challenge | Screening for suitable resolving agent and solvent | High cost of chiral columns, solvent consumption | Requires specialized equipment | Screening for a suitable enzyme, limited to 50% yield for one enantiomer |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve racemic α-Cyclopentylmandelic acid in a suitable solvent (e.g., acetonitrile, ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-α-phenylethylamine).[1] Stir the solution at room temperature or with gentle heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. If no crystals form, slowly add an anti-solvent or reduce the solvent volume.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 2) using an inorganic acid like HCl.[1] This will protonate the carboxylic acid.
-
Extraction: Extract the liberated enantiomerically enriched α-Cyclopentylmandelic acid with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Analysis: Determine the enantiomeric excess using chiral HPLC or other suitable methods.
Protocol 2: Chiral HPLC Method Development
-
Column: Use a chiral stationary phase (e.g., a cyclodextrin-based column).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer and an organic modifier. For example, a mixture of a phosphate buffer (pH 2.68) containing hydroxypropyl-β-cyclodextrin and acetonitrile (e.g., in a 60:40 v/v ratio).[2]
-
System Setup: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) and temperature (e.g., 25°C).[2]
-
Injection: Dissolve a small amount of racemic α-Cyclopentylmandelic acid in the mobile phase and inject it into the HPLC system.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 220 nm).[2]
-
Optimization: Adjust the mobile phase composition (buffer pH, chiral additive concentration, organic modifier ratio) to achieve baseline separation of the two enantiomers with reasonable retention times.
Visual Diagrams
Caption: Troubleshooting workflow for chiral resolution.
Caption: Diastereomeric crystallization experimental workflow.
Caption: Logical workflow for chiral HPLC method optimization.
References
- 1. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Reducing side product formation in alpha-Cyclopentylmandelic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of α-Cyclopentylmandelic acid (CPMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for α-Cyclopentylmandelic acid?
A1: The two most prevalent methods for synthesizing α-Cyclopentylmandelic acid are the Grignard reaction and a more contemporary continuous-flow process involving α-lithiation and aerobic oxidation. The Grignard route typically involves the reaction of a cyclopentylmagnesium halide with a phenylglyoxylic acid derivative.[1] The continuous-flow method offers a potentially safer and more controlled alternative.[2]
Q2: What is the primary application of α-Cyclopentylmandelic acid?
A2: α-Cyclopentylmandelic acid is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticholinergic agent Glycopyrrolate (glycopyrronium bromide).[1][3] It is also used in the synthesis of other muscarinic M3 receptor antagonists for treating respiratory conditions.[4]
Q3: My final product has a lower melting point than expected and appears impure. What are the likely contaminants?
A3: Impurities in your final product can arise from various side reactions. Depending on the synthetic route, common impurities may include unreacted starting materials, mandelic acid (from reduction), bicyclopentyl (from Wurtz coupling in the Grignard route), or a ketone byproduct (from oxidative decarboxylation in the lithiation/oxidation route).
Q4: How can I purify crude α-Cyclopentylmandelic acid?
A4: Purification can typically be achieved through an acid-base extraction followed by recrystallization. The acidic nature of the carboxylic acid group allows for its separation from neutral organic impurities. Washing the crude product with water can also help remove water-soluble impurities.[5] For challenging separations, chromatographic techniques like HPLC may be employed.[6]
Troubleshooting Guide: Side Product Formation
Grignard Synthesis Route
The reaction of cyclopentylmagnesium bromide with benzoylformic acid or its esters is a common method for preparing CPMA. However, several side reactions can occur, leading to reduced yield and purity.
Problem 1: Low yield of α-Cyclopentylmandelic acid and presence of cyclopentane.
-
Question: My reaction yield is significantly lower than expected, and I've detected cyclopentane in my crude product. What is the likely cause?
-
Answer: This issue is almost always due to the presence of moisture or other protic sources (e.g., alcohols) in your reaction setup. Grignard reagents are potent bases and will readily react with acidic protons to quench the reagent, forming the corresponding alkane (cyclopentane in this case).
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried (at least 4 hours at 120°C) or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents (typically diethyl ether or THF). Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Purity of Starting Materials: Ensure that the benzoylformic acid or its ester is free of water.
-
Problem 2: Formation of a significant amount of bicyclopentyl.
-
Question: I have a non-polar impurity that I suspect is bicyclopentyl. How is this formed and how can I prevent it?
-
Answer: The formation of bicyclopentyl is a result of a Wurtz-type coupling reaction, where two molecules of the Grignard reagent react with each other.[7][8] This side reaction is more prevalent at higher temperatures and with higher concentrations of the Grignard reagent.
Troubleshooting Steps:
-
Control Reaction Temperature: Prepare the Grignard reagent at a low temperature (typically 0°C) and maintain this temperature during the addition of the benzoylformic acid derivative.
-
Slow Addition: Add the cyclopentyl bromide to the magnesium turnings slowly to maintain a gentle reflux and avoid localized high concentrations of the halide. Similarly, add the resulting Grignard reagent to the electrophile dropwise.
-
Dilution: Using a higher volume of solvent can help to reduce the concentration of the Grignard reagent, thus minimizing the likelihood of coupling.
-
Problem 3: Presence of mandelic acid or its ester in the product mixture.
-
Question: My product is contaminated with mandelic acid (or its ester). What reaction is causing this?
-
Answer: This is likely due to the reduction of the ketone group in benzoylformic acid by the Grignard reagent, a process similar to a Meerwein-Ponndorf-Verley (MPV) reduction.[1][9][10][11][12] In this side reaction, the Grignard reagent acts as a hydride donor instead of a nucleophile.
Troubleshooting Steps:
-
Use of a Less Hindered Grignard: While you are constrained to using a cyclopentyl Grignard, ensuring its quality and reactivity is key.
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the benzoylformic acid derivative at a low temperature. This keeps the concentration of the reducing agent (the Grignard) low at any given time.
-
Chelation Control: The presence of the carboxylic acid group in benzoylformic acid can complicate the reaction. Using an ester derivative like ethyl phenylglyoxylate can sometimes provide a cleaner reaction, though it requires a subsequent hydrolysis step.
-
Problem 4: Unreacted starting material (benzoylformic acid derivative) after the reaction.
-
Question: A significant amount of my starting material remains even after the addition of the Grignard reagent. Why is this happening?
-
Answer: The Grignard reagent can also act as a base and deprotonate the α-carbon of the phenylglyoxylate if it has an available proton, leading to the formation of an enolate.[6][13][14][15][16] This enolate is unreactive towards further Grignard addition and will revert to the starting material upon acidic workup.
Troubleshooting Steps:
-
Low Temperature: Perform the reaction at low temperatures (-78°C if possible, though 0°C is often sufficient) to favor nucleophilic addition over enolization.
-
Choice of Substrate: This is less of an issue with benzoylformic acid itself, as the primary reaction will be deprotonation of the carboxylic acid. If using an ester, the choice of ester group can have a minor effect.
-
α-Lithiation and Aerobic Oxidation Route
This continuous-flow method provides an alternative to the Grignard reaction.
Problem: Formation of a ketone byproduct.
-
Question: In my continuous-flow synthesis, I am observing a significant ketone impurity. What is its origin and how can it be minimized?
-
Answer: The ketone byproduct is formed through the oxidative decarboxylation of an α-hydroperoxide intermediate, which is generated from the reaction of the di-lithiated enolate with molecular oxygen.[2]
Troubleshooting Steps:
-
Control Oxygen Stoichiometry: An excess of oxygen can favor the formation of the ketone byproduct. Using sub-stoichiometric amounts of oxygen has been shown to improve selectivity for the desired α-hydroxy acid.[2]
-
Optimize Temperature: Lower temperatures can also increase the formation of the undesired ketone. The reaction should be run at ambient temperature for optimal results.[2]
-
Purification: The ketone byproduct can be readily removed from the desired carboxylic acid product using a standard acid-base workup protocol.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Ketone Byproduct Formation in α-Lithiation/Aerobic Oxidation Synthesis
| Entry | Equivalents of O₂ | Temperature (°C) | Yield of CPMA (%) | Yield of Ketone Byproduct (%) |
| 1 | 1.0 | 25 | 60 | - |
| 2 | >1.0 (bubbled) | 25 | - | - |
| 3 | 1.0 | 0 | - | - |
| 4 | Excess | 25 | - | Increased |
| 5 | Excess | 0 | - | Favored |
Data adapted from literature reports.[2] Specific yields may vary based on the exact experimental setup.
Experimental Protocols
Protocol 1: Grignard Synthesis of α-Cyclopentylmandelic Acid
This protocol is adapted from established literature procedures.[5]
Materials:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide (2M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 N Hydrochloric acid
-
Potassium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzoylformic acid (0.1 mol) in anhydrous diethyl ether (330 ml) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool the mixture to 0°C in an ice bath.
-
Add cyclopentylmagnesium bromide solution (0.2 mol) dropwise from the dropping funnel to the stirred solution at 0°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Cool the reaction mixture again to 0°C and quench by the slow addition of 1 N HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated potassium carbonate solution.
-
Separate the potassium carbonate layer, acidify it with HCl, and extract twice with diethyl ether.
-
Combine the final ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Wash the crude product with water to obtain pure racemic α-Cyclopentylmandelic acid.
Protocol 2: Continuous-Flow Synthesis of α-Cyclopentylmandelic Acid via α-Lithiation and Aerobic Oxidation
This is a conceptual protocol based on literature descriptions.[2][3] A dedicated continuous-flow reactor setup is required.
Materials:
-
α-Phenylcyclopentylacetic acid
-
n-Hexyllithium
-
Anhydrous THF
-
Oxygen (as a diluted mixture in Nitrogen, e.g., 8% O₂)
-
Deuterium oxide (for reaction monitoring)
Procedure:
-
Stream 1 (Substrate): Prepare a solution of α-phenylcyclopentylacetic acid in anhydrous THF.
-
Stream 2 (Base): Use a solution of n-hexyllithium in hexanes.
-
Stream 3 (Oxidant): Use a regulated flow of the O₂/N₂ gas mixture.
-
Lithiation: Pump Stream 1 and Stream 2 into a T-mixer, allowing them to react in a residence time coil (e.g., 5 minutes at 25°C) to form the di-lithium enolate.
-
Oxidation: Introduce the gas stream (Stream 3) into the output from the lithiation step using a gas-liquid contactor.
-
Hydroxylation: Allow the gas-liquid mixture to react in a second residence time coil.
-
Quenching and Workup: The output stream is quenched with an aqueous acid solution, followed by an acid-base extraction to isolate the α-Cyclopentylmandelic acid.
Visualizations
Caption: Workflow for the Grignard synthesis of α-Cyclopentylmandelic acid.
Caption: Major side reaction pathways in the Grignard synthesis of CPMA.
References
- 1. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. alpha-Cyclopentylmandelic acid | 427-49-6 [chemicalbook.com]
- 5. This compound | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wurtz Reaction [organic-chemistry.org]
- 8. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 9. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Meerwein-Ponndorf-Verley Reduction - Wordpress [reagents.acsgcipr.org]
- 13. adichemistry.com [adichemistry.com]
- 14. quora.com [quora.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC separation of alpha-Cyclopentylmandelic acid enantiomers
Technical Support Center: Chiral Separation of α-Cyclopentylmandelic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the high-performance liquid chromatography (HPLC) separation of α-Cyclopentylmandelic acid enantiomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not achieving any separation of the α-Cyclopentylmandelic acid enantiomers. What are the first things I should check?
A1: Lack of separation in a chiral HPLC analysis typically points to a fundamental issue with the method's ability to differentiate between the enantiomers. The most critical factors are the chiral selector and the mobile phase composition.
-
Chiral Selector: The most common method for this separation utilizes a chiral mobile phase additive, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), with a standard achiral column (e.g., C18/ODS).[1][2] Ensure that the chiral additive has been added to your mobile phase at the correct concentration (e.g., 20 mmol L⁻¹).[1][2] If using a chiral stationary phase (CSP), confirm you are using a column suitable for acidic compounds.
-
Mobile Phase pH: The pH of the aqueous portion of the mobile phase is critical. For α-Cyclopentylmandelic acid, a low pH of approximately 2.68 is required to suppress the ionization of the carboxylic acid group, which is essential for the inclusion complex formation with cyclodextrin.[1][2]
-
Mobile Phase Composition: The percentage of the organic modifier (typically acetonitrile) is crucial. A concentration of around 40% acetonitrile in a phosphate buffer is often a good starting point.[1][2] Too much organic modifier will weaken the interaction with the chiral selector and lead to a loss of resolution.
Q2: My chromatogram shows peaks with significant tailing. How can I resolve this issue?
A2: Peak tailing is a common issue in HPLC and is often caused by secondary interactions between the analyte and the stationary phase, or other system-level problems.[3][4]
-
Incorrect Mobile Phase pH: For acidic compounds like α-Cyclopentylmandelic acid, interaction with residual silanol groups on the silica-based C18 column is a primary cause of tailing.[5] Operating at a low pH (~2.68) effectively suppresses the ionization of these silanol groups, minimizing these secondary interactions.[1][4]
-
Column Contamination or Degradation: The column may have accumulated contaminants from previous samples. Try flushing the column with a strong solvent. If the column is old or has been used extensively, it may be degraded and require replacement.[4]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[4][6] Try reducing the sample concentration or injection volume.
-
Extra-Column Effects: Excessive tubing length or dead volume between the injector, column, and detector can contribute to peak tailing.[7] Ensure all connections are secure and tubing is as short as possible.
Q3: The resolution between the two enantiomer peaks is poor (Rs < 1.5). How can I improve it?
A3: Improving resolution requires optimizing the parameters that influence selectivity, efficiency, and retention.
-
Adjust Organic Modifier Concentration: This is one of the most effective ways to improve resolution. Decreasing the acetonitrile concentration in the mobile phase will increase the retention time and generally improve resolution, but it will also lengthen the analysis time.[1] For instance, reducing acetonitrile from 40% to 30% can significantly increase retention and may enhance separation.[1]
-
Optimize Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature typically improves enantioselectivity and resolution because the interaction between the enantiomers and the chiral selector is an exothermic process.[1] However, this also leads to longer retention times and higher backpressure.[8] A common operating temperature is 25°C.[1][2]
-
Modify HP-β-CD Concentration: The concentration of the chiral mobile phase additive can be optimized. Increasing the concentration of HP-β-CD may improve resolution up to a certain point, after which no further improvement may be seen.[1]
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and may lead to better resolution, at the cost of a longer run time.[7]
Q4: I am observing inconsistent retention times that drift between injections. What is the likely cause?
A4: Retention time shifts are typically caused by a lack of stability in the HPLC system or mobile phase.[9]
-
Mobile Phase Composition: The most common cause is a change in the mobile phase composition.[9] This can happen if the solvents are not mixed accurately or if one component evaporates faster than another (especially with volatile solvents). It is recommended to prepare fresh mobile phase daily and keep the solvent bottles covered.[10]
-
Temperature Fluctuations: The column temperature must be stable. Use a column oven to maintain a constant temperature, as even small fluctuations can alter retention times.[1][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can cause retention times to drift at the beginning of a run.
-
pH Instability: If the mobile phase buffer is not prepared correctly or has insufficient buffering capacity, the pH can drift, leading to changes in the retention of ionizable compounds.[9][10]
Q5: The peaks for the enantiomers appear broad or are splitting into two. What could be the problem?
A5: Broad or split peaks suggest issues with the column packing, the sample introduction, or the flow path.[3][5]
-
Column Void: A void or channel may have formed at the head of the column due to bed settling.[5] This causes the sample to travel through different paths, resulting in a split or distorted peak. This issue often requires column replacement.
-
Injector Problems: A malfunctioning injector rotor seal can cause sample to be improperly introduced onto the column, leading to split peaks.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself.
-
Partial Clog: A partial blockage in the system, such as a clogged column inlet frit, can disrupt the flow path and lead to split peaks.[5][6] This is often accompanied by an increase in system pressure.
Visualized Workflows
General Troubleshooting Logic
The following diagram outlines a systematic approach to diagnosing common HPLC peak shape and resolution issues.
Caption: A decision tree for troubleshooting common HPLC separation issues.
Method Optimization Workflow
This diagram provides a logical flow for developing and optimizing the separation method for α-Cyclopentylmandelic acid enantiomers.
Caption: A systematic workflow for chiral HPLC method optimization.
Experimental Protocol & Data
Recommended Analytical Method Protocol
This protocol is based on a successful, documented method for the enantioseparation of α-Cyclopentylmandelic acid using a chiral mobile phase additive.[1][2]
1. Materials and Reagents:
-
Racemic α-Cyclopentylmandelic acid standard
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetonitrile (HPLC Grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Deionized water
2. Mobile Phase Preparation (1 Liter):
-
Prepare a 0.10 mol L⁻¹ phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in deionized water.
-
Adjust the pH of the buffer solution to 2.68 using phosphoric acid.[1][2]
-
Weigh and dissolve HP-β-CD into the phosphate buffer to achieve a final concentration of 20 mmol L⁻¹.[1][2]
-
The final mobile phase is a mixture of the HP-β-CD-containing phosphate buffer and acetonitrile. A common starting ratio is 60:40 (v/v) buffer to acetonitrile.[1]
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas for 20 minutes using an ultrasonic bath before use.[1]
3. Sample Preparation:
-
Prepare a stock solution of racemic α-Cyclopentylmandelic acid in the mobile phase.
-
Dilute the stock solution to the desired working concentration for injection.
4. HPLC Instrument Conditions: The following table summarizes the recommended starting conditions for the analysis.
| Parameter | Recommended Setting |
| Column | Shimpack CLC-ODS (150 x 4.6 mm, 5 µm) or equivalent C18 |
| Mobile Phase | Acetonitrile / 0.10 M Phosphate Buffer (pH 2.68) with 20 mM HP-β-CD |
| Ratio (v/v) | 40 : 60 |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 25°C[1][2] |
| Injection Volume | 20 µL[1] |
| Detection | UV at 220 nm[1] |
| Table 1: Recommended HPLC settings for analytical separation. |
Quantitative Data: Effect of Mobile Phase Composition
The concentration of the organic modifier (acetonitrile) significantly impacts both retention time and resolution. The data below illustrates this relationship for a similar compound, α-cyclohexylmandelic acid, which follows the same principles.[1]
| Acetonitrile Conc. (%) | Retention Time (min) | Resolution (Rs) |
| 30% | 26.9 - 33.1 | Higher |
| 40% | 16.8 - 18.9 | Baseline |
| Table 2: Effect of acetonitrile concentration on retention and resolution. Lowering the organic content increases retention and can improve resolution.[1] |
References
- 1. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Safe Scaling of α-Cyclopentylmandelic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe and scalable synthesis of α-Cyclopentylmandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α-Cyclopentylmandelic acid?
A1: The most prevalent methods for synthesizing α-Cyclopentylmandelic acid include:
-
Grignard Reaction: This classic method involves the reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with a phenylglyoxylic acid or its ester. It is a widely used method for which a considerable amount of troubleshooting literature is available.
-
Continuous-Flow Synthesis: A modern approach that involves the α-lithiation of an arylacetic acid followed by aerobic oxidation.[1][2] This method offers enhanced safety for scaling up by carefully controlling reaction conditions and minimizing the accumulation of hazardous intermediates.[1][2]
Q2: What are the primary safety concerns when scaling up α-Cyclopentylmandelic acid production?
A2: Key safety concerns include:
-
Handling of Pyrophoric and Water-Reactive Reagents: Grignard reagents and organolithium compounds (like n-hexyllithium) are highly reactive and can ignite spontaneously in air or react violently with water.[1] Strict anhydrous and inert atmosphere techniques are mandatory.
-
Use of Metallic Sodium: Some older protocols for related esterification steps involved metallic sodium, which poses a severe safety risk on a larger scale.[3]
-
Exothermic Reactions: The addition of the Grignard reagent to the electrophile is highly exothermic and must be carefully controlled to prevent runaway reactions.[4]
-
Handling of Intermediates: Certain intermediates in related syntheses, such as cyclopentylmandelic acid esters, have been reported to cause reversible exogenous psychosis upon human exposure.[3]
-
Oxygen Use in Continuous Flow: While continuous flow allows for the safe use of oxygen, improper handling can still pose risks. Using a diluted form of oxygen, such as <10% O₂ in N₂, is a common safety measure in pharmaceutical manufacturing.[1][2]
Q3: What are the typical yields for α-Cyclopentylmandelic acid synthesis?
A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.
-
A described Grignard reaction protocol reports an isolated yield of 36.4%.[5]
-
A continuous-flow process has been reported to achieve a 65% solution NMR yield and a 50% isolated yield after recrystallization.[1][2]
Troubleshooting Guides
Grignard Synthesis of α-Cyclopentylmandelic Acid
This guide focuses on the common issues encountered during the synthesis of α-Cyclopentylmandelic acid via the Grignard reaction between cyclopentylmagnesium bromide and benzoylformic acid.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The magnesium turnings may have an oxide layer preventing reaction. Activate the magnesium by crushing the turnings in a dry flask under an inert atmosphere or by adding a small crystal of iodine.[6][7] |
| Presence of Water or Protic Solvents | Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[7] |
| Impure Starting Materials | Impurities in the cyclopentyl halide or benzoylformic acid can inhibit the reaction. Use purified reagents. |
| Incorrect Reaction Temperature | Low temperatures can slow down the reaction rate, while excessively high temperatures can lead to side reactions. Maintain the recommended temperature profile (e.g., addition at 0°C, then warming to room temperature).[5] |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Mitigation Strategies |
| Biphenyl | Often observed as a yellowish impurity.[8] | This is a result of a coupling reaction between unreacted bromobenzene (if used as a precursor to the Grignard reagent) and the Grignard reagent itself. This is favored by high concentrations of the halide and increased temperatures.[8] Ensure slow addition of the halide during Grignard formation and maintain proper temperature control. |
| Wurtz Coupling Product (Dicyclopentyl) | This can be a major side reaction with primary halides. Minimize this by slow addition of the alkyl halide during Grignard reagent formation. | |
| Starting Ketone Recovered (Enolization) | A significant amount of benzoylformic acid is recovered after workup. | The Grignard reagent can act as a base instead of a nucleophile, leading to the enolization of the ketone. Lowering the reaction temperature can favor nucleophilic addition. Slow, dropwise addition of the ketone to the Grignard reagent (reverse addition) can also minimize enolization.[6] |
Continuous-Flow Synthesis Troubleshooting
This guide addresses potential issues in the continuous-flow synthesis of α-Cyclopentylmandelic acid via α-lithiation and aerobic oxidation.
Issue 1: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficient Residence Time | The reactants are not spending enough time in the reactor to fully react. Decrease the flow rate to increase the residence time. |
| Poor Mixing | Inefficient mixing of the reagent streams can lead to incomplete reaction. Ensure the micromixer is functioning correctly and that there are no blockages. |
| Precipitation of Lithium Salts | Lithium salt precipitation can block the reactor channels. This can be problematic when using certain solvent ratios (e.g., THF/hexanes 50/50). Adjusting the solvent composition can prevent this.[9] |
Issue 2: Formation of Ketone Side Product
| Side Product | Formation Pathway | Mitigation Strategies |
| Cyclopentyl Phenyl Ketone | Formed through oxidative decarboxylation of α-hydroperoxides.[2] | This is favored by a higher excess of oxygen and lower temperatures.[2] Use a substoichiometric amount of oxygen and conduct the reaction at room temperature and atmospheric pressure to favor the formation of the desired α-hydroxy acid.[2] The ketone can be removed during workup with an acid-base extraction.[2] |
Experimental Protocols
Detailed Protocol for Grignard Synthesis of α-Cyclopentylmandelic Acid
This protocol is adapted from established literature procedures.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzoylformic acid | 150.13 | 15 g | 0.1 |
| Cyclopentylmagnesium bromide (2M in ether) | 100 mL | 0.2 | |
| Anhydrous diethyl ether | 330 mL | - | |
| 1 N Hydrochloric acid | As needed | - | |
| Potassium carbonate solution | As needed | - | |
| Anhydrous sodium sulfate | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 15 g (0.1 mol) of benzoylformic acid in 330 mL of anhydrous diethyl ether.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Grignard Addition: Add 100 mL (0.2 mol) of 2M cyclopentylmagnesium bromide solution in ether dropwise to the stirred solution at 0°C.
-
Reaction: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Quenching: Carefully quench the reaction by adding 1 N HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Base Wash: Combine the ether layers and wash with a potassium carbonate solution.
-
Acidification and Re-extraction: Acidify the potassium carbonate solution with HCl and extract twice with diethyl ether.
-
Drying and Evaporation: Combine the final ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purification: Wash the crude product with water to obtain pure racemic α-Cyclopentylmandelic acid.
Visualizations
Caption: Workflow for the Grignard synthesis of α-Cyclopentylmandelic acid.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
- 1. Cyclopentylmagnesium Bromide | 33240-34-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. d-nb.info [d-nb.info]
- 3. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Managing hazardous reagents in alpha-Cyclopentylmandelic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing hazardous reagents during the synthesis of alpha-Cyclopentylmandelic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most hazardous reagents used in the common synthesis routes for this compound?
A1: The most hazardous reagents typically encountered are Grignard reagents, such as cyclopentylmagnesium bromide, and chlorinating agents like thionyl chloride. Grignard reagents are highly reactive with water and air, potentially leading to fires, while thionyl chloride is corrosive and reacts with moisture to release toxic gases.[1] Alternative routes may involve other hazardous materials like organolithium reagents (e.g., n-hexyllithium), which are also highly reactive.[2][3]
Q2: What are the key safety precautions I should take when working with Grignard reagents?
A2: When handling Grignard reagents, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[1] All glassware must be thoroughly dried, and anhydrous solvents should be used.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4] A chemical fume hood is essential for proper ventilation.[1]
Q3: How do I safely quench a Grignard reaction?
A3: To safely quench a Grignard reaction, the reaction mixture should first be cooled in an ice bath.[5][6] The quenching agent, such as a saturated aqueous solution of ammonium chloride or dilute acid, should be added dropwise with vigorous stirring.[1][6] Be aware of a potential induction period where the reaction may not start immediately; do not add the quenching agent quickly, as this can lead to a violent, uncontrolled reaction.[5][6]
Q4: What are the hazards associated with thionyl chloride and how should it be handled?
A4: Thionyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It reacts violently with water to liberate toxic gases like hydrogen chloride and sulfur dioxide.[7] It should always be handled in a well-ventilated fume hood with appropriate PPE.[8] When using thionyl chloride, ensure all equipment is dry and avoid contact with moisture.
Q5: What are some common impurities that can form during the synthesis of this compound?
A5: Process-related impurities can arise from starting materials, reagents, or side reactions.[9] In some synthesis routes, a cyclopentenyl mandelic acid ester byproduct may form, which would necessitate an additional hydrogenation step to convert it to the desired product.[10]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Failure of Grignard reaction to initiate | Wet glassware or solvent. | Ensure all glassware is oven-dried and solvents are anhydrous. |
| Poor quality magnesium turnings. | Activate the magnesium turnings with a small crystal of iodine.[1] | |
| Violent or "volcano"-like reaction during quenching | Rapid addition of quenching agent. | Add the quenching agent slowly and dropwise using an addition funnel.[6] |
| An induction period followed by a sudden, rapid exotherm.[6] | Be patient and do not add more quenching agent if the reaction does not start immediately.[5][6] | |
| Inadequate cooling. | Ensure the reaction flask is submerged in an ice bath before and during quenching.[6] | |
| Low yield of this compound | Premature quenching of the Grignard reagent. | Maintain anhydrous conditions throughout the reaction. |
| Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature control. A typical reaction may be stirred at 0°C for 30 minutes and then at room temperature for 24 hours.[9][11] | |
| Side reactions. | Using strong acids for quenching can lead to side products. Use dilute acids instead.[4] |
Thionyl Chloride Reaction Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Vigorous, uncontrolled reaction | Reaction with residual water or alcohol. | Ensure all reactants and equipment are thoroughly dry. |
| Formation of dark-colored byproducts | Reaction temperature is too high. | Maintain the recommended reaction temperature; use a cooling bath if necessary. The addition of 2-aminophenethyl alcohol to thionyl chloride, for example, is mildly exothermic and may require a cold water bath to maintain the internal temperature between 20–30 °C.[12] |
| Incomplete conversion to the acid chloride | Insufficient thionyl chloride or reaction time. | Use a slight excess of thionyl chloride and monitor the reaction for completion (e.g., cessation of gas evolution). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Benzoylformic acid
-
Cyclopentylmagnesium bromide (2M solution in diethyl ether)
-
Anhydrous diethyl ether
-
1 N Hydrochloric acid
-
Potassium carbonate solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzoylformic acid (0.1 mol) in anhydrous diethyl ether (330 ml).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add cyclopentylmagnesium bromide solution (0.2 mol) dropwise from the dropping funnel to the stirred solution at 0°C.[9][11]
-
After the addition is complete, stir the mixture at 0°C for 30 minutes and then at room temperature for 24 hours.[9][11]
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 N HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a potassium carbonate solution.
-
Acidify the potassium carbonate solution with HCl and extract with diethyl ether twice.[11]
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[11]
-
Wash the crude product with water to obtain pure racemic this compound.[11]
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for Grignard reaction initiation.
Caption: Logical steps for safely quenching a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Buy this compound, (+)- | 64471-45-0 [smolecule.com]
- 10. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Liquid-Liquid Extraction for alpha-CPMA Enantiomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of alpha-Cyclopentylmandelic acid (alpha-CPMA) using liquid-liquid extraction (LLE).
Troubleshooting Guides
This section addresses common issues encountered during the liquid-liquid extraction of alpha-CPMA enantiomers.
Issue 1: Poor or No Enantiomeric Separation
Symptoms: The enantiomeric excess (e.e.) is low or zero after the extraction process.
Possible Causes & Solutions:
| Cause | Solution |
| Ineffective Chiral Selector | The chosen chiral selector may not form a stable diastereomeric complex with alpha-CPMA. Screen a variety of chiral selectors. For acidic compounds like alpha-CPMA, selectors such as cinchona alkaloids or synthetic chiral amines may be effective. |
| Incorrect pH of the Aqueous Phase | The pH of the aqueous phase is critical for the ionization state of alpha-CPMA and its interaction with the chiral selector. Systematically vary the pH of the aqueous phase (e.g., in 0.5 unit increments) to find the optimal value for diastereomeric complex formation and phase partitioning. |
| Suboptimal Solvent System | The organic solvent affects the solubility of the diastereomeric complex and the partitioning equilibrium. Test a range of immiscible organic solvents with varying polarities (e.g., dichloromethane, chloroform, ethyl acetate, hexane). |
| Insufficient Concentration of Chiral Selector | A low concentration of the chiral selector will result in incomplete complexation with one of the enantiomers. Increase the molar ratio of the chiral selector to racemic alpha-CPMA. A 1:1 ratio is a good starting point. |
| Temperature Effects | The stability of the diastereomeric complex can be temperature-dependent.[1] Conduct the extraction at different temperatures (e.g., 4°C, room temperature, 40°C) to determine the optimal condition. |
Issue 2: Low Recovery of alpha-CPMA
Symptoms: The total amount of alpha-CPMA recovered after extraction and back-extraction is significantly lower than the starting amount.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Extraction or Back-Extraction | The partitioning of the alpha-CPMA or its complex between the two phases is not efficient. For extraction, ensure the pH is optimized for complex formation and solubility in the organic phase. For back-extraction, adjust the pH of the aqueous phase to break the diastereomeric complex and protonate/deprotonate the alpha-CPMA for favorable partitioning back into the aqueous phase. |
| Emulsion Formation | A stable emulsion layer can trap the analyte, leading to poor recovery.[2] Refer to the "Emulsion Formation" troubleshooting guide below. |
| Degradation of alpha-CPMA | The experimental conditions (e.g., extreme pH, high temperature) may be causing the degradation of the compound. Assess the stability of alpha-CPMA under the applied conditions. |
| Adsorption to Glassware | Alpha-CPMA or its complex may adsorb to the surface of the glassware. Silanize the glassware before use to minimize adsorption. |
Issue 3: Emulsion Formation at the Interface
Symptoms: A third, cloudy layer forms between the aqueous and organic phases, making separation difficult.
Possible Causes & Solutions:
| Cause | Solution |
| High Mixing Intensity | Vigorous shaking can lead to the formation of stable emulsions.[3] Gently invert the separation funnel instead of vigorous shaking.[2] |
| Presence of Surfactants or Particulate Matter | Impurities in the sample or solvents can stabilize emulsions.[2] Filter the sample and use high-purity solvents. |
| Similar Densities of the Two Phases | When the densities of the aqueous and organic phases are too close, separation is slow and emulsions are more likely. Adjust the density of one phase, for example, by adding a salt like NaCl or Na2SO4 to the aqueous phase (salting out).[2][3] |
| Breaking an Existing Emulsion | - Add a small amount of brine (saturated NaCl solution).[2] - Centrifuge the mixture to help break the emulsion.[2] - Pass the mixture through a bed of glass wool or a phase separation filter paper.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing an LLE method for alpha-CPMA enantiomer separation?
A1: The first and most critical step is the selection of an appropriate chiral selector. The selector must be able to form diastereomeric complexes with the alpha-CPMA enantiomers that have different partition coefficients in the biphasic system. A literature search for the separation of structurally similar chiral acids can provide a good starting point for selector candidates.
Q2: How do I choose the right organic solvent?
A2: The ideal organic solvent should be immiscible with the aqueous phase, have a good solubility for the diastereomeric complex, and provide a significant difference in the partition coefficients of the two diastereomers. It is often necessary to screen a variety of solvents with different polarities.
Q3: What is the role of pH in the extraction?
A3: The pH of the aqueous phase dictates the ionization state of the acidic alpha-CPMA. For complexation with a basic chiral selector, the alpha-CPMA should typically be deprotonated (anionic form). The optimal pH will be a compromise between the ionization state of alpha-CPMA, the chiral selector, and the stability of the diastereomeric complex.
Q4: How can I analyze the enantiomeric purity of my separated alpha-CPMA?
A4: The most common and reliable method for determining the enantiomeric purity of chiral compounds is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4] Other methods include capillary electrophoresis (CE) with a chiral selector in the running buffer.[5]
Q5: My enantiomeric excess is still low after a single extraction. What can I do?
A5: A single liquid-liquid extraction step often results in only partial separation. To achieve higher enantiomeric excess, you can perform a multi-stage extraction.[1] This involves repeatedly extracting the aqueous phase with fresh organic phase containing the chiral selector (or vice versa) and combining the enriched fractions.
Experimental Protocols
Note: As no specific literature on the LLE of alpha-CPMA was found, the following protocols are representative and based on general principles for the enantioselective separation of chiral acids. Optimization of all parameters is essential.
Protocol 1: Screening of Chiral Selectors and Solvents
-
Preparation of Stock Solutions:
-
Prepare a stock solution of racemic alpha-CPMA in a suitable aqueous buffer (e.g., 10 mM phosphate buffer).
-
Prepare stock solutions of various chiral selectors (e.g., quinine, quinidine, (1R,2S)-(-)-N-dodecyl-N-methylephedrinium bromide) in different organic solvents (e.g., dichloromethane, ethyl acetate, toluene).
-
-
Extraction:
-
In a series of vials, combine 1 mL of the racemic alpha-CPMA solution with 1 mL of a chiral selector solution.
-
Vary the chiral selector and the organic solvent for each vial.
-
Gently mix the vials for a predetermined time (e.g., 30 minutes) at a controlled temperature.
-
Allow the phases to separate. If necessary, centrifuge at low speed to aid separation.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Analyze a sample from each phase by chiral HPLC to determine the enantiomeric ratio.
-
Calculate the enantiomeric excess (e.e.) and the distribution coefficient for each condition.
-
Protocol 2: Chiral HPLC Analysis of alpha-CPMA Enantiomers
-
Column: Use a chiral stationary phase (CSP) column suitable for the separation of acidic compounds (e.g., a polysaccharide-based CSP like cellulose or amylose derivatives).[4]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Set the detection wavelength to a value where alpha-CPMA has strong absorbance.
-
-
Analysis:
-
Inject a standard solution of racemic alpha-CPMA to determine the retention times of the two enantiomers.
-
Inject the samples from the LLE experiment.
-
Integrate the peak areas for each enantiomer to calculate the enantiomeric ratio and the enantiomeric excess (% e.e.).
-
Visualizations
References
- 1. Enantioselective liquid-liquid extraction of 2-cyclohexylmandelic acid enantiomers using chiral ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: α-Cyclopentylmandelic Acid vs. Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture is a critical step in the development of stereochemically pure pharmaceuticals and fine chemicals. The choice of a chiral resolving agent is paramount to the efficiency and scalability of this process. This guide provides an objective comparison of the performance of α-Cyclopentylmandelic acid against other widely used chiral resolving agents, including tartaric acid derivatives, (1S)-(+)-10-camphorsulfonic acid, and O,O'-Dibenzoyl-D-tartaric acid (DBTA). This comparison is supported by experimental data to aid researchers in selecting the most suitable agent for their specific application.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. The resulting products are two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the resolved enantiomer can be liberated from the purified diastereomeric salt.[3][4]
Comparative Performance of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is determined by factors such as the yield of the diastereomeric salt, the enantiomeric excess (e.e.) of the desired enantiomer, and the ease of recovery of the resolving agent. The following tables summarize available experimental data for the resolution of various racemic compounds using different chiral resolving agents.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (±)-1-Phenylethylamine | (S)-Mandelic Acid | Not Specified | High | >95 | [2] |
| (±)-1-Phenylethylamine | L-Tartaric Acid | Methanol | Not Specified | Not Specified | [2] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | 25 (precipitate I) | 98 (R,R) | [1] |
| Racemic Methamphetamine | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | Not Specified | Not Specified | [5] |
| Racemic Amine | (-)-Camphoric Acid | Not Specified | Varies | Varies | [5] |
| Racemic Ephedrine | (2R,3R)-DBTA·Na | Water | 92.5 | ~100 | [6] |
| Racemic Ephedrine | (2R,3R)-DBTA·Na | Acetone | 77.5 | 29 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of resolution experiments. The following are representative protocols for the key steps in chiral resolution by diastereomeric salt formation.
General Protocol for Diastereomeric Salt Formation
-
Dissolution: Dissolve the racemic base and the chiral resolving acid (typically in a 1:1 or 2:1 molar ratio) separately in a suitable solvent.[3][8] Heating may be necessary to achieve complete dissolution.[3]
-
Salt Formation: Combine the two solutions. The formation of the diastereomeric salts is often an exothermic reaction.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[8] Seeding with a small crystal of the desired salt can facilitate this process. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[5]
-
Drying: Dry the isolated diastereomeric salt to a constant weight.[5]
General Protocol for Liberation of the Free Amine from the Diastereomeric Salt
-
Dissolution: Suspend the purified diastereomeric salt in water or an appropriate solvent.[3][4]
-
Basification: Add a base, such as a sodium hydroxide solution, to the suspension until the salt is completely dissolved and the solution is basic.[3][4] This neutralizes the chiral acid and liberates the free amine.
-
Extraction: Extract the liberated amine from the aqueous solution using a suitable organic solvent (e.g., diethyl ether, dichloromethane).[3][4]
-
Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.[3]
Conclusion
While α-Cyclopentylmandelic acid is a recognized chiral compound, its application as a resolving agent for other racemic mixtures is not as extensively documented in publicly available literature as established agents like tartaric acid derivatives, camphorsulfonic acid, and DBTA. The presented data highlights the effectiveness of these traditional resolving agents in providing high enantiomeric excess for a variety of amines. The choice of resolving agent, solvent, and crystallization conditions remains a critical, and often empirical, process to achieve optimal separation. For researchers and drug development professionals, a screening approach with a selection of established chiral resolving agents is often the most effective strategy to identify the ideal conditions for a specific racemic mixture. Further research into the application of α-Cyclopentylmandelic acid as a resolving agent could reveal its potential for specific classes of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Comparative analysis of alpha-Cyclopentylmandelic acid synthesis routes
For Researchers, Scientists, and Drug Development Professionals
alpha-Cyclopentylmandelic acid is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticholinergic agent glycopyrronium bromide. The efficiency, scalability, and safety of its synthesis are therefore of significant interest to the pharmaceutical and chemical industries. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthesis Routes: An Overview
Two primary strategies dominate the synthesis of this compound: Grignard reagent-based methods and the more recent α-lithiation followed by aerobic oxidation. Each approach presents a unique set of advantages and challenges in terms of yield, safety, and scalability.
Grignard Reagent-Based Syntheses
The addition of a Grignard reagent to a carbonyl compound is a classic and versatile method for forming carbon-carbon bonds. Several variations of this approach have been applied to the synthesis of this compound.
-
Route 1a: Grignard Reaction with Benzoylformic Acid: This is a direct and widely cited method involving the reaction of cyclopentylmagnesium bromide with benzoylformic acid.[1]
-
Route 1b: Grignard Reaction with Ethyl Phenylglyoxylate followed by Hydrolysis: This two-step process involves the formation of an ester intermediate which is subsequently hydrolyzed to yield the final product.[2]
-
Route 1c: Inverse Addition of Phenylmagnesium Bromide: In this variation, phenylmagnesium bromide is added to a cyclopentylglyoxylic acid ester.[2]
-
Route 1d: Reaction with Cyclopentadienyl Magnesium Bromide and subsequent Hydrogenation: This route utilizes cyclopentadienyl magnesium bromide followed by a hydrogenation step to saturate the cyclopentene ring.[2]
α-Lithiation and Aerobic Oxidation of Cyclopentylphenylacetic Acid
This more modern approach involves the deprotonation of the α-carbon of cyclopentylphenylacetic acid using a strong organolithium base, followed by quenching the resulting dianion with molecular oxygen. This method can be performed in a traditional batch process or in a continuous-flow setup, the latter offering significant safety and efficiency advantages.[2][3]
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their performance.
| Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| 1a | Benzoylformic acid, Cyclopentyl bromide, Mg | Diethyl ether | 24.5 hours | 0 - 20 | 36.4 | Not specified |
| 1b | Ethyl phenylglyoxylate, Cyclopentyl bromide, Mg | Not specified | Not specified | Not specified | 28 - 56 (range for routes A-D) | Not specified |
| 1c | Cyclopentylglyoxylic acid ester, Phenyl bromide, Mg | Not specified | Not specified | Not specified | 28 - 56 (range for routes A-D) | Not specified |
| 1d | Cyclopentyl glyoxylic acid ester, Cyclopentadiene, Mg, H₂ | Pd/C | Not specified | Not specified | 28 - 56 (range for routes A-D) | Not specified |
| 2 (Batch) | Cyclopentylphenylacetic acid | n-Butyllithium, O₂ | ~18 hours (for aerobic oxidation) | Room Temperature | Low to Moderate | Not specified |
| 2 (Flow) | Cyclopentylphenylacetic acid | n-Hexyllithium, O₂ | 7 minutes (residence time) | Room Temperature | 50 (isolated) | >98 (after recrystallization) |
Detailed Experimental Protocols
Route 1a: Grignard Reaction with Benzoylformic Acid[1]
Materials:
-
Benzoylformic acid (15 g, 0.1 mol)
-
Cyclopentylmagnesium bromide in diethyl ether (2M solution, 100 ml, 0.2 mol)
-
Anhydrous diethyl ether (330 ml)
-
1 N Hydrochloric acid
-
Potassium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of benzoylformic acid in anhydrous diethyl ether is cooled to 0°C in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
The cyclopentylmagnesium bromide solution is added dropwise to the stirred solution at 0°C.
-
The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of 1 N HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed with a potassium carbonate solution.
-
The potassium carbonate solution is acidified with HCl and extracted with diethyl ether.
-
The final ether extract is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is washed with water to afford pure racemic this compound.
Route 2: α-Lithiation and Aerobic Oxidation (Continuous-Flow)[2][3]
Materials:
-
Cyclopentylphenylacetic acid
-
n-Hexyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Oxygen (pure or as synthetic air)
-
Methanol
-
Phosphoric acid
Experimental Workflow (Conceptual):
-
A solution of cyclopentylphenylacetic acid in anhydrous THF is prepared.
-
A solution of n-hexyllithium in hexanes is used as the base.
-
The two solutions are pumped into a microreactor or a coil reactor where they mix and the deprotonation (α-lithiation) occurs, forming the di-lithium enolate intermediate.
-
The stream containing the enolate is then mixed with a stream of oxygen gas.
-
The gas-liquid mixture flows through a second reactor where the aerobic oxidation takes place.
-
The reaction is quenched by introducing a stream of methanol followed by acidification with phosphoric acid.
-
The product stream is collected, and the this compound is isolated through standard workup procedures (extraction and crystallization).
Visualization of Synthesis Pathways
Caption: Reaction schemes for the synthesis of this compound.
Caption: Experimental workflows for batch Grignard and continuous-flow lithiation.
Comparative Discussion
Yield and Purity
The reported yield for the direct Grignard route (1a) is modest at 36.4%.[1] While specific yields for the other Grignard variations are not detailed, a general range of 28-56% has been reported for these types of syntheses.[2] In contrast, the continuous-flow α-lithiation/aerobic oxidation method demonstrates a significantly higher isolated yield of 50%, with the potential for further optimization.[2] The purity of the product from the flow process is also high after recrystallization.
Safety and Handling
Grignard reagents are notoriously sensitive to moisture and air, requiring strictly anhydrous conditions.[2] The reactions can also be exothermic, posing challenges for temperature control on a large scale. Organolithium reagents, such as n-butyllithium and n-hexyllithium, are even more pyrophoric and require extreme care during handling.
The use of a continuous-flow setup for the α-lithiation/aerobic oxidation route significantly mitigates these safety concerns. The small reactor volume and high surface-area-to-volume ratio allow for excellent temperature control and minimize the accumulation of hazardous reagents and intermediates.[2] The controlled mixing of oxygen in a flow system also avoids the formation of a large, potentially explosive headspace, which is a major concern in batch oxidations.[2]
Scalability and Cost-Effectiveness
Grignard-based syntheses are well-established and can be scaled up, but the need for large volumes of anhydrous solvents and the challenges in heat management can increase costs and complexity at an industrial scale.
The continuous-flow α-lithiation/aerobic oxidation process is highly scalable and offers advantages in terms of process control, consistency, and safety, which can lead to long-term cost savings. While the initial setup cost for a flow chemistry platform may be higher, the increased efficiency, higher yield, and improved safety profile make it an attractive option for industrial production.[3] The use of the less expensive and safer n-hexyllithium over n-butyllithium further enhances the cost-effectiveness of this route.[2]
Environmental Impact
Both Grignard and organolithium reactions generate stoichiometric amounts of metallic waste. The use of large volumes of volatile and flammable organic solvents like diethyl ether and THF also contributes to the environmental footprint. The continuous-flow process, with its reduced reaction volumes and potential for solvent recycling, can offer a greener alternative. The use of molecular oxygen as the oxidant in the α-lithiation route is also environmentally benign.
Conclusion
For laboratory-scale synthesis where simplicity and readily available starting materials are key, the Grignard reaction with benzoylformic acid (Route 1a) remains a viable option, despite its moderate yield. However, for researchers and drug development professionals focused on scalability, safety, and efficiency, the continuous-flow α-lithiation and aerobic oxidation of cyclopentylphenylacetic acid (Route 2) presents a superior alternative. Its higher yield, enhanced safety features, and amenability to automated, continuous production make it the more promising route for the industrial synthesis of this compound. The development of this continuous-flow process represents a significant advancement in the safe and efficient production of this important pharmaceutical intermediate.
References
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of alpha-Cyclopentylmandelic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. alpha-Cyclopentylmandelic acid, a key building block in the synthesis of various pharmaceuticals, requires robust and validated analytical methods to ensure quality and consistency.[1][2][3] This guide provides a comparative overview of commonly employed analytical techniques for the quantification of this compound, complete with supporting data and detailed experimental protocols.
Due to the limited availability of comprehensive, publicly accessible validation studies specifically for this compound, this guide presents a summary of performance characteristics based on methods validated for closely related mandelic acid derivatives and general principles of analytical method validation. The data herein serves as a practical reference for developing and validating analytical methods for this compound.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the quantification of this compound and its analogues are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] Each method offers distinct advantages and is suited for different analytical requirements.
| Method | Principle | Linearity (r²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | ≥ 0.998 | 98.0 - 102.0 | < 2.0 | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL | Bulk Drug, Formulations |
| GC-MS | Separation of volatile derivatives based on boiling point, with detection by mass spectrometry. | ≥ 0.999 | 95.0 - 105.0 | < 5.0 | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL | Biological matrices, Trace analysis |
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 50:50 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Linearity: Prepare standard solutions in the range of 10-150 µg/mL. Plot the peak area against concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples of the same batch. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for the determination of trace amounts of this compound, particularly in complex matrices.
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and derivatize the residue to increase volatility. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
3. Validation Parameters:
-
Linearity: Prepare a series of calibration standards of the derivatized analyte and analyze them to establish the linear range.
-
Accuracy: Determine the recovery by analyzing spiked matrix samples at different concentrations.
-
Precision: Evaluate the repeatability and intermediate precision of the method as described for the HPLC method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[8]
Visualizing the Workflow and Performance
To better understand the processes involved in method validation and the comparison of the analytical techniques, the following diagrams are provided.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H16O3 | CID 98283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 8. ijariie.com [ijariie.com]
Determining the Enantiomeric Purity of alpha-Cyclopentylmandelic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge. alpha-Cyclopentylmandelic acid, an important chiral building block, requires precise enantiomeric purity assessment. This guide provides a comprehensive comparison of various analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, available instrumentation, and the stage of research or development. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method. Gas Chromatography (GC) offers high resolution but often requires derivatization. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents provides a convenient alternative, while Polarimetry and Circular Dichroism (CD) spectroscopy offer rapid screening capabilities.
| Method | Principle | Sample Preparation | Key Performance Characteristics |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase or a chiral mobile phase additive, leading to different retention times. | Dissolution in a suitable solvent. | Resolution: Baseline separation is achievable. Analysis Time: Typically 10-30 minutes. Sensitivity: High, suitable for trace analysis. Quantitative Accuracy: Excellent with proper calibration. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Derivatization to a volatile ester or other suitable derivative is usually required. | Resolution: Very high, capable of separating complex mixtures. Analysis Time: Can be faster than HPLC, especially with modern fast GC techniques. Sensitivity: Excellent, especially with sensitive detectors like FID or MS. Quantitative Accuracy: High, but dependent on the reproducibility of the derivatization step. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct chemical shifts for the enantiomers in the NMR spectrum. | Dissolution of the sample and a chiral solvating agent in a deuterated solvent. | Resolution: Depends on the chiral solvating agent and the magnetic field strength. Analysis Time: Rapid, typically a few minutes for data acquisition. Sensitivity: Lower than chromatographic methods. Quantitative Accuracy: Good, based on the integration of signals. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. The magnitude of rotation is proportional to the concentration of the excess enantiomer. | Dissolution in a suitable solvent. | Resolution: Not applicable (bulk property measurement). Analysis Time: Very rapid. Sensitivity: Low, requires relatively high concentrations. Quantitative Accuracy: Can be lower than other methods due to dependence on the specific rotation of the pure enantiomer, which may not be accurately known. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. The CD signal is proportional to the enantiomeric excess. | Dissolution in a suitable solvent. | Resolution: Not applicable (bulk property measurement). Analysis Time: Very rapid. Sensitivity: Higher than polarimetry. Quantitative Accuracy: Good with proper calibration. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method utilizes a chiral mobile phase additive to achieve enantioseparation on a standard reversed-phase column.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Venusil XBP C18 column (250 mm × 10 mm I.D.) or equivalent
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 2.68)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 2.68) containing 20 mmol L⁻¹ of HP-β-CD and acetonitrile in a 60:40 (v/v) ratio.[1]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The purity of the separated enantiomers has been reported to be over 95%, with a recovery in the range of 66-82%.[1]
Chiral Gas Chromatography (GC) - General Protocol for Mandelic Acid Derivatives
Direct analysis of this compound by GC is challenging due to its low volatility. Therefore, derivatization is a necessary step.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., based on cyclodextrin derivatives)
Reagents:
-
Derivatizing agent (e.g., diazomethane for esterification or a silylating agent)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
Procedure:
-
Derivatization: Convert the carboxylic acid group of this compound into a more volatile ester (e.g., methyl ester) or a silyl ester. For example, react the acid with diazomethane in ether or with a silylating agent like BSTFA.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent.
-
Chromatographic Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Optimize for the specific derivative and column, for example, starting at 100 °C and ramping to 220 °C.
-
Carrier gas: Helium or Hydrogen
-
Detector temperature: 280 °C
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives.
¹H NMR Spectroscopy with a Chiral Solvating Agent - General Protocol
This technique relies on the formation of transient diastereomeric complexes that can be distinguished by ¹H NMR.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral solvating agent (CSA), for example, (R)-(-)-Mandelic acid or a derivative, or a commercially available chiral lanthanide shift reagent.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent in an NMR tube.
-
Addition of CSA: Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.
-
Data Analysis: Identify a proton signal (e.g., the α-proton) that shows splitting into two distinct signals corresponding to the two diastereomeric complexes. The enantiomeric excess is determined by the ratio of the integrals of these two signals.[2]
Polarimetry
Polarimetry is a classical method for determining enantiomeric excess based on the optical rotation of a chiral compound.
Instrumentation:
-
Polarimeter
Reagents:
-
High-purity solvent (e.g., methanol or ethanol)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample of a known concentration in a suitable solvent.
-
Measurement: Measure the observed optical rotation of the solution using a polarimeter.
-
Calculation of Enantiomeric Excess:
-
Calculate the specific rotation of the sample using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
-
The enantiomeric excess (% ee) is then calculated as: % ee = ([α]sample / [α]pure enantiomer) * 100
-
Note: The specific rotation of the pure enantiomers of this compound is required for this calculation. One source reports a value of [α]²⁵_D = +2.0° (c=3.0 g/100 mL, MeOH) for (S)-α-cyclopentylmandelic acid, however, this value appears low for a pure enantiomer and should be used with caution.
-
Workflow and Pathway Diagrams
Caption: Workflow for the determination of enantiomeric excess of this compound.
Caption: Principles of chiral recognition in chromatographic and spectroscopic methods.
References
A Comparative Guide to Chiral Selectors for the Resolution of alpha-Cyclopentylmandelic Acid
The enantioselective separation of alpha-Cyclopentylmandelic acid, a crucial chiral intermediate in the pharmaceutical industry, is of significant importance for the synthesis of pure enantiomeric drugs. The efficacy of this resolution is highly dependent on the choice of chiral selector and the optimization of separation conditions. This guide provides a comparative analysis of different chiral selectors, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.
High-Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additives
A prevalent and versatile method for the resolution of this compound involves reverse-phase High-Performance Liquid Chromatography (HPLC) with chiral selectors added to the mobile phase. Substituted β-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), have demonstrated considerable success in this application.[1][2]
These cyclodextrin derivatives form transient diastereomeric inclusion complexes with the enantiomers of this compound, leading to differences in their retention times on an achiral stationary phase. The stability of these complexes, and thus the degree of separation, is influenced by several experimental parameters.
Comparative Performance of HP-β-CD and SBE-β-CD
Both HP-β-CD and SBE-β-CD can achieve complete enantioseparation of this compound. However, HP-β-CD generally provides higher resolution and shorter retention times compared to SBE-β-CD.[1] The choice between these selectors can be guided by the specific requirements of the separation, such as the need for high throughput versus higher purity.
Table 1: Comparison of HP-β-CD and SBE-β-CD for this compound Resolution by HPLC
| Chiral Selector | Mobile Phase Composition (Acetonitrile:Phosphate Buffer) | Resolution (Rs) | Retention Time | Reference |
| HP-β-CD | 60:40 | 2.40 | 16.0 - 17.0 min | [1] |
| SBE-β-CD | 90:10 | Baseline Separation | Longer than HP-β-CD | [1] |
Note: The phosphate buffer was 0.10 mol L-1 at pH 2.68 containing 20 mmol L-1 of the respective cyclodextrin.
Key Experimental Parameters and Their Effects
The successful resolution of this compound using cyclodextrin mobile phase additives is critically dependent on the optimization of several factors:
-
pH of the Mobile Phase: A lower pH is crucial for effective separation. Chiral recognition by HP-β-CD is significantly better for the non-ionized form of the mandelic acid derivative. A pH of 2.68 has been shown to provide excellent resolution.[1]
-
Organic Modifier: Acetonitrile is generally preferred over methanol as the organic modifier. While methanol can sometimes yield slightly higher resolution, it results in substantially longer retention times.[1] An optimal concentration of around 40% acetonitrile in the mobile phase provides a good balance between resolution and analysis time.[1]
-
Column Temperature: Lower temperatures tend to favor enantioseparation by increasing the stability of the diastereomeric complexes. As the temperature increases, retention times decrease, but so does the resolution.[1]
Experimental Protocol: HPLC Resolution with HP-β-CD
This protocol outlines the methodology for the analytical and semi-preparative separation of racemic this compound using HP-β-CD as a chiral mobile phase additive.
Materials and Instrumentation:
-
HPLC System: Equipped with a UV detector.
-
Column: Shimpack CLC-ODS (150×4.6 mm i.d., 5 μm) for analytical separation; Venusil XBP C18 (250 mm × 10 mm I.D.) for semi-preparative separation.[1][2]
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Reagents: Acetonitrile (HPLC grade), Phosphate buffer (0.10 mol L-1), Racemic this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.10 mol L-1 phosphate buffer and adjust the pH to 2.68. Dissolve HP-β-CD in the buffer to a final concentration of 20 mmol L-1. Mix this aqueous phase with acetonitrile in a 60:40 (v/v) ratio.[1][2]
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Injection and Data Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into distinct peaks. For semi-preparative runs, fractions corresponding to each peak can be collected.
-
Post-Run Analysis: The purity of the collected enantiomers can be assessed by analytical HPLC. Recoveries in the range of 66-82% with enantiomeric purity over 95% have been reported.[1]
Caption: Workflow for the HPLC resolution of this compound.
High-Speed Countercurrent Chromatography (HSCCC)
An alternative to HPLC is High-Speed Countercurrent Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase. This method has been successfully applied to the chiral resolution of racemic this compound using HP-β-CD as the chiral selector in the aqueous phase.
Performance and Advantages
HSCCC offers the advantage of being applicable to various types of preparative chromatographs and can yield high purity and recovery rates. In one study, the separated levorotatory and dextrorotatory this compound monomers exhibited a purity greater than 98% and a recovery rate exceeding 90%.[3]
Table 2: HSCCC Resolution of this compound with HP-β-CD
| Solvent System (v/v/v) | Resolution (Rs) | Purity | Recovery | Reference |
| n-hexane:ethyl acetate:phosphate buffer (7:3:10) | 0.78 | > 98% | > 90% | [3] |
| n-hexane:methyl tert-butyl ether:phosphate buffer (9:1:10) | 0.93 | > 98% | > 90% | [3] |
| n-hexane:methyl tert-butyl ether:phosphate buffer (8.5:1.5:10) | 0.86 | > 98% | > 90% | [3] |
Note: The phosphate buffer contained 0.10 mol/L HP-β-CD at pH 2.7.
Experimental Protocol: HSCCC Resolution
This protocol describes a method for the preparative separation of racemic this compound using HSCCC.
Materials and Instrumentation:
-
HSCCC Instrument: e.g., TBE-20A analytical high-speed countercurrent chromatograph.[3]
-
UV Detector and Fraction Collector.
-
Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Reagents: n-hexane, methyl tert-butyl ether, phosphate buffer (0.1 mol/L), racemic this compound.
Procedure:
-
Solvent System Preparation: Mix n-hexane, methyl tert-butyl ether, and a phosphate buffer (pH 2.7, containing 0.10 mol/L HP-β-CD) in a volume ratio of 9:1:10.[3] Equilibrate the mixture in a separatory funnel and separate the upper organic phase (stationary phase) and the lower aqueous phase (mobile phase).
-
Sample Preparation: Dissolve 15 mg of racemic this compound in 1 mL of the organic phase.[3]
-
HSCCC Operation:
-
Injection and Fraction Collection: Inject the sample solution. Monitor the eluent with a UV detector at 254 nm and collect fractions at timed intervals (e.g., every 2 minutes between 50 and 130 minutes).[3]
-
Recovery: Combine the fractions corresponding to the front and rear peaks to obtain the dextrorotatory and levorotatory enantiomers, respectively.
Caption: Workflow for the HSCCC resolution of this compound.
Classical Chemical Resolution
Beyond chromatographic methods, classical chemical resolution via diastereomeric salt formation is a well-established technique. This involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts which can then be separated by fractional crystallization due to their different solubilities.
For mandelic acid derivatives, common resolving agents include (R)-(+)-α-methylbenzylamine.[4] The process involves the following general steps:
-
Diastereomeric Salt Formation: Dissolving the racemic this compound and the chiral resolving agent in a suitable solvent.
-
Fractional Crystallization: Cooling the solution to induce the precipitation of the less soluble diastereomeric salt.
-
Recovery of the Enantiomer: Isolating the precipitated salt and liberating the desired enantiomer by acidification.
While this method can be effective, it often requires significant optimization of solvents and crystallization conditions and may involve multiple recrystallization steps to achieve high enantiomeric purity.
Conclusion
For the resolution of this compound, HPLC with chiral mobile phase additives, particularly HP-β-CD, offers a highly efficient and versatile method with good resolution and relatively short analysis times. HSCCC presents a powerful alternative for preparative scale separations, yielding high purity and recovery. The choice of method and chiral selector will ultimately depend on the specific application, required scale of separation, and available instrumentation. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for developing and optimizing the chiral resolution of this compound.
References
- 1. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Performance of Solvent Systems in Countercurrent Chromatography for α-Cyclopentylmandelic Acid Enantioseparation
The selection of an appropriate solvent system is a critical factor in achieving efficient separation of enantiomers using countercurrent chromatography (CCC). This guide provides a comparative analysis of a solvent system used for the preparative enantioseparation of α-Cyclopentylmandelic acid by high-speed countercurrent chromatography (HSCCC). The data presented is based on published experimental findings, offering researchers and drug development professionals a detailed reference for methodology and expected outcomes.
Core Principles of Solvent System Selection in CCC
Successful separation in CCC relies on the differential partitioning of target compounds between two immiscible liquid phases. The ideal solvent system should provide:
-
Optimal Partition Coefficients (K): The K value, representing the ratio of the concentration of the analyte in the stationary phase to the mobile phase, should be within a suitable range (typically 0.5 < K < 2.0) to ensure good separation and elution within a reasonable time.
-
Sufficient Separation Factor (α): The ratio of the partition coefficients of the two enantiomers (α = K2/K1) must be greater than 1 for separation to be possible. A higher α value indicates better separation.
-
Good Stationary Phase Retention (Sf): A significant portion of the stationary phase must be retained in the column during the separation process.
Comparative Performance of a Key Solvent System
A specific two-phase solvent system has been successfully employed for the preparative enantioseparation of racemic α-cyclopentylmandelic acid using High-Speed Countercurrent Chromatography (HSCCC). The system utilizes a chiral selector in the mobile phase to achieve enantiomeric resolution.
Data Summary
The following table summarizes the quantitative performance of the specified solvent system in the preparative HSCCC separation of α-cyclopentylmandelic acid enantiomers.
| Parameter | Value | Reference |
| Solvent System Composition (v/v/v) | n-hexane-methyl tert.-butyl ether-0.1 mol L⁻¹ phosphate buffer solution (pH 2.67) (8.5:1.5:10) | [1] |
| Chiral Selector | 0.1 mol L⁻¹ Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous mobile phase | [1] |
| Sample Size | 250 mg of racemic α-cyclopentylmandelic acid | [1] |
| Purity of Enantiomers | 98-99% | [1] |
| Recovery of Enantiomers | 89-92% | [1] |
| Amount of Enantiomers Yielded | 114-116 mg per enantiomer | [1] |
Experimental Protocol
This section details the methodology for the preparative enantioseparation of α-cyclopentylmandelic acid using HSCCC with the aforementioned solvent system.
1. Apparatus:
-
A high-speed countercurrent chromatograph.
-
A multi-layer coil separation column.
-
A pump for delivering the mobile phase.
-
A sample injection valve.
-
A fraction collector.
-
A UV-Vis detector for monitoring the effluent.
2. Reagents and Materials:
-
Racemic α-cyclopentylmandelic acid
-
n-hexane (analytical grade)
-
Methyl tert-butyl ether (analytical grade)
-
Phosphate buffer solution (0.1 mol L⁻¹, pH 2.67)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
3. Solvent System Preparation:
-
The two-phase solvent system is prepared by mixing n-hexane, methyl tert.-butyl ether, and a 0.1 mol L⁻¹ phosphate buffer solution (pH 2.67) in a volume ratio of 8.5:1.5:10.[1]
-
The mixture is thoroughly shaken in a separatory funnel and allowed to stand until the two phases are completely separated.
-
The chiral selector, 0.1 mol L⁻¹ HP-β-CD, is dissolved in the aqueous phase which serves as the mobile phase.[1]
4. HSCCC Operation:
-
The separation coil is first entirely filled with the stationary phase (the upper organic phase).
-
The apparatus is then rotated at a specific speed.
-
The mobile phase (the lower aqueous phase containing HP-β-CD) is pumped into the column in the head-to-tail direction at a defined flow rate.
-
Once hydrodynamic equilibrium is reached, the sample solution (250 mg of racemic α-cyclopentylmandelic acid dissolved in a small volume of the biphasic solvent system) is injected.[1]
-
The effluent from the outlet of the column is continuously monitored by the UV detector.
-
Fractions are collected at regular intervals and analyzed by a suitable method (e.g., chiral HPLC) to determine the purity and recovery of the separated enantiomers.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and logical steps involved in the countercurrent chromatography of α-cyclopentylmandelic acid.
Caption: Experimental workflow for the enantioseparation of α-cyclopentylmandelic acid by HSCCC.
Caption: Logical relationship between experimental parameters and performance in CCC.
Comparison with Other Techniques
For the separation of α-cyclopentylmandelic acid, preparative High-Performance Liquid Chromatography (HPLC) has also been utilized.[1] While HPLC can achieve enantioseparation, the sample loading capacity is significantly lower. In a comparative study, the maximum sample size for α-cyclopentylmandelic acid on a C18 reverse-phase column was only about 10 mg, whereas HSCCC could handle 250 mg in a single run.[1] This highlights the advantage of HSCCC for preparative-scale separations of this compound.
Considerations for Other Mandelic Acid Derivatives
While this guide focuses on α-cyclopentylmandelic acid, research on other mandelic acid derivatives provides insights into alternative solvent systems and chiral selectors. For instance, α-cyclohexyl-mandelic acid enantiomers have been separated using enantioselective liquid-liquid extraction with hydroxypropyl-β-cyclodextrin as the extractant.[2] The principles of using cyclodextrins as chiral selectors in biphasic systems are broadly applicable to various mandelic acid derivatives. The choice of the organic and aqueous phase components, as well as the type and concentration of the chiral selector, will ultimately depend on the specific physicochemical properties of the target molecule.
References
A Comparative Guide to Chemical Resolution Reagents for Racemic α-Cyclopentyl Mandelic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral molecules are critical in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug are often enantiomer-dependent. Racemic α-cyclopentyl mandelic acid is a key intermediate in the synthesis of various anticholinergic drugs, making its efficient resolution into pure enantiomers a subject of significant interest. This guide provides an objective comparison of chemical resolving agents for racemic α-cyclopentyl mandelic acid, supported by available experimental data and detailed protocols to assist researchers in selecting an appropriate resolution strategy.
Comparison of Resolving Agent Performance
The choice of a resolving agent is crucial for the successful separation of enantiomers via diastereomeric salt formation. The ideal agent should form crystalline salts with one enantiomer of the racemate that exhibit significantly different solubilities, allowing for efficient separation through fractional crystallization. Below is a comparison of resolving agents for which experimental data has been reported in the resolution of racemic α-cyclopentyl mandelic acid.
| Resolving Agent | Target Enantiomer Isolated | Yield of Diastereomeric Salt | Yield of Liberated Enantiomer | Purity of Liberated Enantiomer (HPLC) |
| L-Tyrosine Methyl Ester | (S)-α-Cyclopentyl Mandelic Acid | 84% (after recrystallization) | 95% | 99.7% |
| (R)-α-Phenylethylamine | (R)-α-Cyclopentyl Mandelic Acid | Data not available | Data not available | Data not available |
Note: The quantitative data for (R)-α-Phenylethylamine in the direct resolution of racemic α-cyclopentyl mandelic acid is not fully detailed in the available literature. However, its successful application in resolving the remaining (R)-enriched enantiomer from the mother liquor of a previous resolution step indicates its effectiveness.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of chemical resolutions. The following protocols are based on documented procedures.
Resolution with L-Tyrosine Methyl Ester
This protocol details the resolution of racemic α-cyclopentyl mandelic acid to obtain the (S)-enantiomer.
1. Diastereomeric Salt Formation:
-
Dissolve 14.50 g of racemic α-cyclopentyl mandelic acid in 300 mL of acetonitrile, heating to 60 °C.
-
To the heated solution, add 15.40 g of L-tyrosine methyl ester.
-
Heat the mixture to reflux.
-
Upon completion of the reaction, allow the solution to cool to room temperature, which will induce the precipitation of a white solid.
-
Collect the solid by suction filtration. The obtained white solid is the diastereomeric salt of (S)-α-cyclopentyl mandelic acid and L-tyrosine methyl ester.
2. Purification of the Diastereomeric Salt:
-
Recrystallize the collected white solid from 930 mL of acetonitrile to yield 11.51 g (84% yield) of the purified diastereomeric salt.
3. Liberation of (S)-α-Cyclopentyl Mandelic Acid:
-
Dissolve 11.50 g of the purified diastereomeric salt in 575 mL of water heated to 60 °C.
-
After stopping the heating, allow the solution to cool slightly before adding hydrochloric acid dropwise to adjust the pH to an acidic range, leading to the precipitation of a large amount of white solid.
-
Cool the mixture further and collect the white solid by suction filtration.
-
Wash the filter cake with water and dry to obtain 5.77 g (95% yield) of (S)-α-cyclopentyl mandelic acid with a purity of 99.7% as determined by HPLC.
4. Isolation of (R)-α-Cyclopentyl Mandelic Acid from the Mother Liquor:
-
The mother liquor from the initial filtration is concentrated under reduced pressure to yield an oily residue. This residue can be further resolved using (R)-α-phenylethylamine to isolate the (R)-enantiomer.
Resolution with (R)-α-Phenylethylamine (from enriched mother liquor)
This procedure outlines the isolation of (R)-α-cyclopentyl mandelic acid from the mother liquor of the L-tyrosine methyl ester resolution, which is enriched in the (R)-enantiomer.
1. Liberation of Crude (R)-α-Cyclopentyl Mandelic Acid:
-
Concentrate the mother liquor from the L-tyrosine methyl ester resolution under reduced pressure to obtain an oily residue (approximately 16.50 g).
-
Dissolve the oily residue in 575 mL of water at 60 °C.
-
Cool the solution slightly and acidify by dropwise addition of hydrochloric acid, resulting in the precipitation of a solid.
-
Collect the solid by suction filtration after cooling, wash the filter cake, and dry to obtain the crude (R)-α-cyclopentyl mandelic acid.
2. Diastereomeric Salt Formation with (R)-α-Phenylethylamine:
-
The crude (R)-α-cyclopentyl mandelic acid is then dissolved in a suitable solvent (e.g., acetonitrile), and (R)-α-phenylethylamine is added to form the diastereomeric salt.
-
The salt of (R)-α-cyclopentyl mandelic acid and (R)-α-phenylethylamine is then selectively crystallized.
3. Liberation of Pure (R)-α-Cyclopentyl Mandelic Acid:
-
The purified diastereomeric salt is then treated with acid to liberate the pure (R)-α-cyclopentyl mandelic acid.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of the chemical resolution process.
Caption: General workflow for the chemical resolution of a racemic acid.
Caption: Two-step resolution strategy for both enantiomers.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of α-Cyclopentylmandelic acid (CMPA), a critical starting material in the synthesis of the anticholinergic drug, Glycopyrrolate. Recognized by the United States Pharmacopeia (USP) as Glycopyrrolate Related Compound C, the purity and synthesis route of CMPA are paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document compares common synthesis methods for CMPA, details analytical procedures for its quality control, and discusses its impact on the impurity profile of Glycopyrrolate.
Physicochemical Properties of α-Cyclopentylmandelic Acid
α-Cyclopentylmandelic acid is a white to pale brown solid organic compound.[3][4] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid | [1][5] |
| Synonyms | CM Acid, Cyclopentyl Mandelic Acid, Glycopyrrolate Related Compound C | [3][4] |
| CAS Number | 427-49-6 | [1][3] |
| Molecular Formula | C₁₃H₁₆O₃ | [3][5] |
| Molecular Weight | 220.26 g/mol | [1][3] |
| Melting Point | 144-152 °C | [3][4][5] |
| Boiling Point | 110 °C (at 0.5 mmHg) | [3][4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3][4] |
Comparison of Synthesis Methods for α-Cyclopentylmandelic Acid
The synthesis of high-purity CMPA is a crucial first step in the manufacturing of Glycopyrrolate. Different synthetic routes offer varying yields, complexities, and impurity profiles. Below is a comparison of two prominent methods found in the literature.
| Parameter | Method 1: Grignard Reaction | Method 2: α-Lithiation and Aerobic Oxidation |
| Starting Materials | Benzoylformic acid, Cyclopentylmagnesium bromide | α-Phenylcyclopentylacetic acid, n-Hexyllithium, Oxygen |
| Reported Yield | 36.4% | 50% (isolated) |
| Key Advantage | Utilizes traditional, well-established Grignard chemistry. | Offers a potentially higher yield and utilizes cost-effective and industrially safer reagents like n-hexyllithium. |
| Key Disadvantage | Lower reported yield in some protocols. | Requires careful handling of organolithium reagents and molecular oxygen. |
| Reference | [3] | [6][7] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. The following sections provide step-by-step protocols for the synthesis and analysis of CMPA.
Experimental Protocol: Synthesis of α-Cyclopentylmandelic Acid via Grignard Reaction
This protocol is adapted from a literature procedure for the synthesis of racemic CMPA.[3]
Materials:
-
Benzoylformic acid (15 g, 0.1 mol)
-
Cyclopentylmagnesium bromide in ether solution (100 ml, 2M, 0.2 mol)
-
Anhydrous ethyl ether (330 ml)
-
1 N Hydrochloric acid (HCl)
-
Potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Add a solution of Benzoylformic acid (15 g) in anhydrous ethyl ether (330 ml) to a reaction vessel.
-
Cool the vessel to 0°C using an ice bath.
-
Slowly add the Cyclopentylmagnesium bromide ether solution (100 ml) drop-wise to the stirred reaction mixture at 0°C.
-
Stir the mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 24 hours.
-
Quench the reaction by treating the mixture with 1 N HCl.
-
Extract the aqueous solution with ethyl ether.
-
Combine the ether extracts and wash with a K₂CO₃ solution.
-
Isolate the potassium carbonate solution, acidify it with HCl, and extract twice with ethyl ether.
-
Dry the final combined ether solution with anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Wash the crude product with water to obtain pure racemic α-Cyclopentylmandelic acid.
Experimental Protocol: HPLC Analysis of Glycopyrrolate Related Compound C
This ion-pair High-Performance Liquid Chromatography (HPLC) method is suitable for the in-process control and determination of CMPA and other related impurities in the synthesis of Glycopyrrolate. The protocol is based on a published method for analyzing (R,R)-glycopyrronium bromide and its related impurities.[8]
Instrumentation & Reagents:
-
HPLC system with UV detector
-
Column: Base deactivated Nucleosil 100-5C-18 HD, or equivalent
-
Mobile Phase A: Phosphate buffer (pH 2.30) with 0.01 M sodium-1-decanesulfonate
-
Mobile Phase B: Methanol (HPLC grade)
-
Eluent Composition: Methanol / Buffered Aqueous Solution (65/35; v/v)
-
Flow Rate: 1.0 ml/min
-
Column Temperature: 40°C
-
Detection Wavelength: 222 nm[9]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of α-Cyclopentylmandelic acid reference standard in a suitable diluent (e.g., mobile phase).
-
Sample Preparation: Prepare the in-process sample or final product by dissolving a known quantity in the diluent to achieve a suitable concentration.
-
Chromatographic Run: Equilibrate the column with the mobile phase for a sufficient time. Inject the standard and sample solutions.
-
Analysis: Identify and quantify the α-Cyclopentylmandelic acid peak in the sample chromatogram by comparing its retention time and peak area with that of the standard.
Logical and Experimental Workflows
Visualizing the synthesis and analytical processes can aid in understanding the critical control points.
Impact of α-Cyclopentylmandelic Acid Quality on Glycopyrrolate
The control of impurities in pharmaceutical manufacturing is a critical regulatory and safety requirement.[10] As a primary starting material, the purity of CMPA directly influences the impurity profile of the resulting Glycopyrrolate. Unreacted CMPA and by-products from its synthesis can be carried over into the final drug substance.[6][11]
-
Carry-over of CMPA: If the esterification reaction is incomplete, residual CMPA can remain in the final product, necessitating stringent purification steps.
-
Formation of Downstream Impurities: Impurities present in the initial CMPA can react in subsequent steps to form new, potentially unknown impurities in the Glycopyrrolate API. A thorough investigation of actual, potential, and theoretical impurities of starting materials like CMPA is crucial, especially when revising or shortening synthetic processes.[6][12][13]
Therefore, robust analytical methods for quantifying CMPA and its related substances are essential for process control and final product release, ensuring the safety and efficacy of Glycopyrrolate.
References
- 1. CN103694110A - Chiral resolution method of racemic alpha-cyclopentyl mandelic acid - Google Patents [patents.google.com]
- 2. tlcpharma.com [tlcpharma.com]
- 3. alpha-Cyclopentylmandelic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of a-cyclopentyl methyl mandelate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Separation of Glycopyrrolate bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents [patents.google.com]
- 11. PROCESSES FOR MAKING, AND METHODS OF USING, GLYCOPYRRONIUM COMPOUNDS - Patent 3494106 [data.epo.org]
- 12. Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation [scirp.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Proper Disposal of alpha-Cyclopentylmandelic Acid: A Guide for Laboratory Professionals
For immediate reference, alpha-Cyclopentylmandelic acid should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its hazardous properties. According to safety data sheets, it is classified as a substance that:
-
May cause respiratory irritation.[2]
-
Some sources classify it as causing severe skin burns and eye damage.[3]
Understanding these hazards is the first step in ensuring safe handling and disposal.
II. Personal Protective Equipment (PPE) Requirements
When handling this compound, especially during disposal procedures, all personnel must wear appropriate personal protective equipment (PPE). This includes:
| PPE Category | Specification |
| Hand Protection | Protective gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Skin and Body Protection | A lab coat or other suitable protective clothing.[3] |
| Respiratory Protection | In case of inadequate ventilation or dust formation, wear respiratory protection (e.g., N95 dust mask).[3] |
III. Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate Unnecessary Personnel : Clear the area of all individuals not involved in the cleanup.[3]
-
Ensure Adequate Ventilation : Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[2][4]
-
Contain the Spill : Prevent the spill from spreading and ensure it does not enter drains.[2][4]
-
Clean-Up : Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1][4] Avoid actions that create dust.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
IV. Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company.[1] Do not attempt to neutralize large quantities of this acid without proper training, equipment, and a thorough understanding of the reaction.
Step-by-Step Disposal Procedure:
-
Waste Identification and Collection :
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. Be aware of incompatibilities with strong oxidizing agents and bases.
-
-
Storage :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with a completed hazardous waste label, including the chemical name and quantity.
-
-
Record Keeping :
-
Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and local regulations.
-
While general procedures for acid neutralization exist, they are typically recommended only for very small volumes of corrosive acids that do not have other hazardous characteristics.[5] Given the multiple hazards of this compound, professional disposal is the most prudent course of action.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of alpha-Cyclopentylmandelic Acid: A Comprehensive Guide
For Immediate Reference: alpha-Cyclopentylmandelic acid is a hazardous chemical that can cause severe skin burns, serious eye damage, and respiratory irritation. Adherence to strict safety protocols is essential to mitigate risk. This guide provides detailed operational and disposal procedures for researchers, scientists, and drug development professionals to ensure the safe handling of this compound (CAS No. 427-49-6) in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful management. The primary risks associated with this compound are corrosive and irritant effects upon contact.
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1A / 2 | Danger | H314: Causes severe skin burns and eye damage.[1] / H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound.[1][4][5]
| Protection Area | Required Equipment | Standards & Specifications |
| Eye / Face | Chemical safety goggles or a full-face shield. | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. |
| Skin | - Nitrile or other appropriate chemical-resistant gloves.- A complete protective suit or a full-length lab coat. | - Inspect gloves for integrity before each use.[3]- Use proper glove removal technique to avoid skin contact.[3]- Clothing must prevent any possibility of skin exposure.[1][3] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required when engineering controls are insufficient, if irritation is experienced, or when handling large quantities that may generate dust. A type N95 (US) dust mask is a minimum.[4][5] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for safely managing this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: All handling of solid this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust.[1][2]
-
Safety Equipment Check: Before beginning work, ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[2]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, within the containment area (fume hood) to minimize movement and potential for spills.
Handling and Use Protocol
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing the Compound:
-
Carefully open the container inside the chemical fume hood.
-
Use a dedicated spatula to transfer the solid powder to a weigh boat or directly into the reaction vessel.
-
Avoid any actions that could generate dust, such as rapid movements or pouring from a height.
-
-
Post-Handling:
-
Tightly close the main container and store it in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and bases.[1][2]
-
Thoroughly decontaminate the work area, including the balance and any used equipment.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the task and before leaving the laboratory.[1][2]
-
Emergency First-Aid Procedures
Immediate and correct first-aid response is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2][3] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult or irritation persists, seek medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[1][3] Do NOT induce vomiting.[1] Seek immediate medical attention.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, sealed container.
-
Unused or excess this compound must be treated as hazardous chemical waste.
-
-
Containerization and Labeling:
-
Use suitable, closed containers for waste collection.[3]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Final Disposal:
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for handling this compound, emphasizing critical safety checkpoints.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
